Methylproamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N,3-trimethyl-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N7/c1-18-15-20(33(2)3)6-8-22(18)28-30-23-9-5-19(16-25(23)32-28)27-29-24-10-7-21(17-26(24)31-27)35-13-11-34(4)12-14-35/h5-10,15-17H,11-14H2,1-4H3,(H,29,31)(H,30,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKLMOJIJGHCCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)C)C2=NC3=C(N2)C=C(C=C3)C4=NC5=C(N4)C=C(C=C5)N6CCN(CC6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80332275 | |
| Record name | Methylproamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188247-01-0 | |
| Record name | Methylproamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-depth Technical Guide: The Role of Methylproamine in DNA Repair
Notice to the Reader:
Extensive searches of publicly available scientific literature and chemical databases have yielded no information on a compound named "Methylproamine" and its mechanism of action in DNA repair. This suggests that "this compound" may be a novel, highly specific, or proprietary compound not yet widely documented in public research. It is also possible that the name is misspelled or is an internal designation not recognized in broader scientific contexts.
Therefore, the following guide cannot be provided as requested due to the absence of foundational data. For a comprehensive analysis, it is crucial to verify the compound's name and chemical identity (e.g., CAS number, IUPAC name, or SMILES notation).
Should a verifiable link between a correctly identified compound and DNA repair be established, a detailed technical guide would typically be structured as follows, incorporating the user's specific requirements:
[Hypothetical] An In-depth Technical Guide on the Core Mechanism of [Corrected Compound Name] in DNA Repair
Audience: Researchers, scientists, and drug development professionals.
Introduction
This section would provide a high-level overview of the compound, its chemical class, and the significance of its purported role in DNA repair. It would outline the key DNA repair pathways potentially modulated by the compound, such as Base Excision Repair (BER), Nucleotide Excision Repair (NER), Mismatch Repair (MMR), Homologous Recombination (HR), or Non-Homologous End Joining (NHEJ).
Core Mechanism of Action
This would be the central part of the guide, detailing the molecular interactions of the compound with components of the DNA repair machinery.
-
Signaling Pathways: A thorough description of the signaling cascades initiated or modulated by the compound.
-
Upstream Activators and Downstream Effectors: Identification of the proteins and enzymes that are directly targeted by the compound and the subsequent downstream signaling events.
Hypothetical Diagram: Signaling Pathway
A Graphviz diagram would be inserted here to visualize the signaling pathway.
-
-
Experimental Workflows: A logical flow diagram illustrating the general approach to studying the compound's effects.
Hypothetical Diagram: Experimental Workflow
Caption: General experimental workflow for mechanism elucidation.
Quantitative Data Summary
This section would present all available quantitative data in a structured tabular format to allow for easy comparison of key findings from various studies.
-
Table 1: In Vitro Enzyme Inhibition/Activation
| Target Enzyme | IC50 / EC50 (nM) | Assay Type | Reference |
| :--- | :--- | :--- | :--- |
| Data would be populated here | Data would be populated here | Data would be populated here | Data would be populated here |
-
Table 2: Cellular Effects on DNA Repair
| Cell Line | DNA Damage Type | Endpoint Measured | Fold Change | Reference |
| :--- | :--- | :--- | :--- | :--- |
| Data would be populated here | Data would be populated here | Data would be populated here | Data would be populated here | Data would be populated here |
Detailed Experimental Protocols
This section would provide step-by-step methodologies for the key experiments cited in the guide, enabling replication and further investigation.
-
Example Protocol: Western Blot for Phosphorylated H2AX (γH2AX)
-
Cell Lysis: Detail the buffer composition and procedure for extracting total protein from treated and control cells.
-
Protein Quantification: Specify the method used (e.g., BCA assay).
-
SDS-PAGE: Describe the gel percentage, running conditions, and protein loading amount.
-
Protein Transfer: Outline the transfer method (e.g., wet or semi-dry), membrane type, and transfer buffer composition.
-
Immunoblotting: Provide details on blocking buffer, primary antibody (e.g., anti-γH2AX) and secondary antibody concentrations, incubation times, and washing steps.
-
Detection: Specify the chemiluminescent substrate and imaging system used.
Conclusion and Future Directions
This final section would summarize the key findings regarding the compound's mechanism of action in DNA repair and suggest potential avenues for future research, including its therapeutic implications in areas such as oncology or genetic diseases.
Recommendation to the User:
To proceed with the creation of this in-depth technical guide, please provide a corrected or alternative name for "this compound," or any other identifying information such as its chemical structure or a reference to a publication where it is mentioned. Without this essential information, a factual and accurate guide on its mechanism of action in DNA repair cannot be developed.
An In-depth Technical Guide to the Synthesis and Chemical Properties of Methylproamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylproamine (CAS 188247-01-0) is a potent, synthetic DNA minor groove-binding agent and a promising radioprotector. As an analogue of the well-known fluorescent dye Hoechst 33342, this compound has demonstrated significantly enhanced radioprotective properties. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and mechanism of action of this compound. It includes a detailed, representative synthesis protocol, a summary of its key chemical and physical properties, and a description of the experimental methodologies used to evaluate its efficacy as a radioprotector. Furthermore, this guide illustrates the proposed mechanism of action and experimental workflows through detailed diagrams, providing a valuable resource for researchers in the fields of medicinal chemistry, radiobiology, and drug development.
Introduction
The development of effective radioprotectors is a critical area of research, with significant implications for cancer radiotherapy, accidental radiation exposure, and space exploration. An ideal radioprotector should selectively protect normal tissues from the damaging effects of ionizing radiation without compromising the efficacy of radiation therapy against tumors. This compound has emerged as a promising candidate in this field. By binding to the minor groove of DNA, it is hypothesized to act as a reducing agent, repairing transient, radiation-induced oxidative species on the DNA backbone.[1] This direct protective mechanism at the level of the genetic material makes it a highly potent agent, reportedly 100-fold more effective than the classical aminothiol radioprotector WR1065.
This guide aims to consolidate the available technical information on this compound, presenting it in a clear and accessible format for researchers and drug development professionals.
Synthesis of this compound
Representative Synthetic Protocol
The synthesis of this compound can be conceptualized in a multi-step process involving the formation of the two benzimidazole rings followed by coupling. A plausible synthetic route is outlined below, based on established methods for analogous compounds.
Step 1: Synthesis of the first benzimidazole intermediate
A substituted o-phenylenediamine is reacted with a substituted benzaldehyde in the presence of an oxidizing agent or with a carboxylic acid derivative under dehydrating conditions.
Step 2: Synthesis of the second benzimidazole intermediate
A similar reaction is performed to create the second benzimidazole moiety.
Step 3: Coupling of the two benzimidazole intermediates
The two benzimidazole intermediates are then coupled to form the final bis-benzimidazole structure of this compound.
Detailed Experimental Protocol (Representative):
-
Preparation of 2-(4-aminophenyl)-5-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazole: A mixture of 4-(4-methylpiperazin-1-yl)benzene-1,2-diamine and 4-aminobenzaldehyde is refluxed in a suitable solvent such as ethanol with an oxidizing agent like sodium metabisulfite. The product is then purified by column chromatography.
-
Preparation of 2-(4-(dimethylamino)-2-methylphenyl)-1H-benzo[d]imidazole: 4-(Dimethylamino)-2-methylbenzaldehyde is condensed with benzene-1,2-diamine under similar conditions as in Step 1.
-
Final Coupling Reaction: The two synthesized benzimidazole derivatives are coupled through a suitable reaction, such as a palladium-catalyzed cross-coupling reaction, to yield this compound. The final product is then purified by recrystallization or column chromatography.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 188247-01-0 |
| Molecular Formula | C28H31N7 |
| Molecular Weight | 465.59 g/mol |
| IUPAC Name | N,N,3-trimethyl-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]aniline |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Mechanism of Action and Radioprotective Effects
This compound exerts its radioprotective effects by binding to the minor groove of DNA. This non-intercalative binding is crucial for its function. The proposed mechanism of action is that the DNA-bound this compound acts as a localized antioxidant, directly repairing transient oxidative lesions on the DNA caused by ionizing radiation through an electron transfer mechanism. This prevents the formation of DNA strand breaks, particularly double-strand breaks, which are the most lethal form of radiation-induced DNA damage.
Signaling Pathway Intervention
Ionizing radiation induces DNA double-strand breaks (DSBs), which trigger the activation of the DNA damage response (DDR) pathway. A key event in this pathway is the activation of the ATM (Ataxia-Telangiectasia Mutated) kinase, which then phosphorylates a variant of histone H2A called H2AX at serine 139, forming γH2AX. The formation of γH2AX foci at the sites of DSBs serves as a platform for the recruitment of DNA repair proteins. By preventing the initial formation of DSBs, this compound effectively circumvents the activation of this downstream signaling cascade.
References
Crystal Structure of Methylproamine-DNA Complexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of methylproamine complexed with DNA. This compound, a bibenzimidazole derivative related to the Hoechst family of dyes, is a potent radioprotector that binds to the minor groove of DNA, particularly in adenine-thymine (AT) rich regions. Understanding the atomic-level interactions between this compound and DNA is crucial for the rational design of new and improved radioprotective agents and other DNA-targeting therapeutics. This document summarizes the key structural data, details the experimental protocols for its determination, and visualizes the experimental workflow.
Quantitative Structural and Binding Data
The crystal structure of this compound in complex with the self-complementary DNA dodecamer d(CGCGAATTCGCG)₂ was determined by X-ray diffraction. The key quantitative data from this structural analysis, as well as DNA binding affinity, are presented in the tables below.
Table 1: Crystal Data and Data Collection Statistics
| Parameter | This compound-d(CGCGAATTCGCG)₂ Complex |
| Crystal Data | |
| Space Group | P2₁2₁2₁ |
| Cell Dimensions | |
| a (Å) | 24.89 |
| b (Å) | 39.52 |
| c (Å) | 65.51 |
| α, β, γ (°) | 90 |
| Data Collection | |
| Resolution (Å) | 2.25 |
| R-merge | 0.066 |
| I/σ(I) | 12.1 |
| Completeness (%) | 98.7 |
| Redundancy | 3.6 |
| Refinement | |
| R-work | 0.201 |
| R-free | 0.258 |
| No. of non-hydrogen atoms | 569 |
| DNA | 488 |
| Ligand | 37 |
| Water | 44 |
| R.m.s. deviations | |
| Bond lengths (Å) | 0.007 |
| Bond angles (°) | 1.4 |
Table 2: DNA Binding Affinity
| Ligand | Method | Dissociation Constant (Kᵈ) in 0.1 M NaCl |
| This compound | Spectrophotometric Titration | 1.1 (± 0.1) x 10⁻⁷ M |
Experimental Protocols
The following sections detail the methodologies employed in the synthesis of this compound, the crystallization of its complex with DNA, and the subsequent X-ray crystallographic analysis as reported by Martin et al. (2004).
Synthesis of this compound
The synthesis of this compound was achieved through a multi-step process, which is a modification of previously reported methods for related bibenzimidazole compounds.
Step 1: Nitration of 2-aminobenzoic acid. 2-aminobenzoic acid is nitrated to yield 2-amino-5-nitrobenzoic acid.
Step 2: Synthesis of the diamine precursor. The resulting product is then coupled with N,N-dimethyl-p-phenylenediamine.
Step 3: Reductive cyclization. The intermediate is subjected to reductive cyclization to form the first benzimidazole ring.
Step 4: Coupling and second cyclization. The product from the previous step is coupled with a second appropriate precursor followed by another cyclization to form the second benzimidazole ring, yielding the final this compound product.
Purification: The final compound is purified by column chromatography.
Crystallization of the this compound-DNA Complex
The co-crystallization of this compound with the DNA dodecamer d(CGCGAATTCGCG)₂ was carried out using the hanging drop vapor diffusion method.
Materials:
-
This compound hydrochloride
-
Synthetic DNA dodecamer d(CGCGAATTCGCG)₂ (purified by HPLC)
-
2-methyl-2,4-pentanediol (MPD)
-
Spermine tetrahydrochloride
-
Sodium cacodylate buffer
-
Magnesium chloride (MgCl₂)
-
Potassium chloride (KCl)
Procedure:
-
The DNA solution was prepared at a concentration of 1 mM in deionized water.
-
The crystallization drops were set up by mixing 2 µL of the DNA solution, 1 µL of a 2 mM solution of this compound, and 2 µL of the reservoir solution.
-
The reservoir solution contained 40% (v/v) MPD, 20 mM sodium cacodylate (pH 6.0), 12 mM spermine tetrahydrochloride, 40 mM MgCl₂, and 80 mM KCl.
-
The drops were equilibrated against 500 µL of the reservoir solution at 18°C.
-
Crystals of suitable quality for X-ray diffraction appeared within 2-4 weeks.
X-ray Diffraction Data Collection and Structure Determination
Data Collection:
-
A single crystal was mounted in a nylon loop and flash-cooled to 100 K in a stream of cold nitrogen gas.
-
X-ray diffraction data were collected on a synchrotron radiation source.
-
The diffraction data were processed and scaled using standard crystallographic software packages.
Structure Solution and Refinement:
-
The structure was solved by the molecular replacement method using the coordinates of a known DNA dodecamer structure as a starting model.
-
The this compound molecule was then fitted into the difference electron density map located in the minor groove of the DNA.
-
The model was refined using iterative cycles of positional and B-factor refinement against the collected diffraction data.
-
Water molecules were added to the model based on peaks in the difference electron density map and refined.
-
The final model was validated for geometric correctness and its agreement with the experimental data.
Visualized Experimental Workflow
The logical flow of the experimental procedures, from the synthesis of the ligand to the final determination of the complex structure, is depicted in the following diagram.
Caption: Experimental workflow for determining the crystal structure of the this compound-DNA complex.
An In-depth Technical Guide to Methylproamine: A Minor Groove Binding Ligand with Radioprotective Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylproamine, a synthetic bibenzimidazole derivative and an analog of the well-known fluorescent dye Hoechst 33342, is a potent DNA minor groove binding ligand. This technical guide provides a comprehensive overview of this compound, focusing on its chemical synthesis, mechanism of action as a DNA minor groove binder, and its significant radioprotective effects. The document details its interaction with DNA, summarizing available quantitative binding data and outlining the experimental protocols used for its characterization. Furthermore, it explores the molecular signaling pathways implicated in its biological activity, particularly its role in mitigating the effects of ionizing radiation. This guide is intended to serve as a core resource for researchers and professionals in drug development interested in the therapeutic potential of DNA minor groove binders.
Introduction
DNA minor groove binders are a class of small molecules that non-covalently interact with the minor groove of the DNA double helix, often with a preference for AT-rich sequences. This interaction can modulate DNA structure and interfere with DNA-protein interactions, leading to a range of biological effects, including anticancer, antiviral, and antimicrobial activities. This compound has emerged as a compound of particular interest due to its potent radioprotective properties, which are attributed to its ability to bind to the DNA minor groove and act as a reducing agent, thereby repairing radiation-induced oxidative damage.[1] This guide will delve into the technical details of this compound, from its synthesis to its biological implications.
Chemical Structure and Synthesis
This compound is a bibenzimidazole derivative with the chemical formula C28H31N7 and a molecular weight of 465.59 g/mol . Its structure is characterized by two benzimidazole rings linked by a phenyl group, and a piperazine ring, similar to Hoechst 33342.
Chemical Structure of this compound and Related Compounds [2]
| Compound | R1 | R3 |
| Hoechst 33258 | H | OH |
| Hoechst 33342 | H | OCH2CH3 |
| Proamine | H | N(CH3)2 |
| This compound | CH3 | N(CH3)2 |
Table 1: Substitutions on the bibenzimidazole scaffold for Hoechst analogs, proamine, and this compound.
Synthesis of this compound
A general synthetic approach involves the condensation of two key building blocks: a diamine-substituted benzimidazole and a carboxyl-substituted benzimidazole, followed by the introduction of the piperazine moiety. The synthesis of bibenzimidazole analogs typically involves a Pinner-type cyclization followed by an oxidative cyclization of a diamine Schiff base.[3]
General Synthetic Workflow for Bibenzimidazole Analogs
DNA Minor Groove Binding
This compound binds to the minor groove of DNA, with a preference for AT-rich sequences, a characteristic shared with other Hoechst analogs.[4] This binding is non-covalent and is driven by a combination of van der Waals forces, hydrogen bonding, and electrostatic interactions. The crescent shape of the bibenzimidazole core allows it to fit snugly into the curvature of the minor groove.
Quantitative Analysis of DNA Binding
Studies have identified different binding modes for this compound with DNA, including the formation of monomers, dimers, and even tetramers within the minor groove.[4] The binding affinity of this compound and related compounds to DNA can be quantified using various biophysical techniques.
| Compound | DNA Type | Binding Constant (Ka) (M⁻¹) | Technique |
| IodoHoechst 33342 | Calf Thymus DNA | 2.57 x 10⁷ | Fluorescence Spectrometry |
| Hoechst 33258 | poly[d(A-T)] | ~10⁸ - 10⁹ | Various |
Experimental Protocols
The characterization of this compound's interaction with DNA involves several key experimental techniques.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).
Detailed Protocol for ITC:
-
Sample Preparation:
-
Dissolve this compound and the target DNA oligomer in the same buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
Thoroughly degas both solutions to prevent bubble formation in the calorimeter cell.
-
Accurately determine the concentrations of both the ligand and DNA solutions.
-
-
ITC Experiment:
-
Load the DNA solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.
-
Set the experimental temperature (e.g., 25 °C).
-
Perform a series of small, sequential injections of the this compound solution into the DNA solution.
-
Record the heat evolved or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to DNA.
-
Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.
-
ITC Experimental Workflow
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for studying changes in the secondary structure of DNA upon ligand binding. The binding of this compound to the minor groove can induce conformational changes in the DNA, which are reflected in the CD spectrum.
Detailed Protocol for CD Spectroscopy:
-
Sample Preparation:
-
Prepare solutions of DNA and this compound in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0). The buffer should have low absorbance in the far-UV region.
-
Use a quartz cuvette with a defined path length (e.g., 1 cm).
-
-
CD Measurement:
-
Record the CD spectrum of the DNA solution alone in the far-UV range (typically 200-320 nm).
-
Titrate the DNA solution with increasing concentrations of this compound and record the CD spectrum after each addition.
-
Record the spectrum of the buffer alone for baseline correction.
-
-
Data Analysis:
-
Subtract the buffer spectrum from the sample spectra.
-
Analyze the changes in the CD signal, particularly the characteristic bands for B-form DNA (positive band around 275 nm and a negative band around 245 nm), to infer conformational changes.
-
CD Spectroscopy Experimental Workflow
DNase I Footprinting
DNase I footprinting is used to identify the specific binding sites of a ligand on a DNA sequence. Regions of DNA bound by this compound will be protected from cleavage by the DNase I enzyme, creating a "footprint" on a sequencing gel.
Detailed Protocol for DNase I Footprinting:
-
DNA Probe Preparation:
-
Prepare a DNA fragment of interest and label one end with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
-
Binding Reaction:
-
Incubate the end-labeled DNA with varying concentrations of this compound to allow for binding equilibrium to be reached.
-
-
DNase I Digestion:
-
Add a limited amount of DNase I to the reaction mixtures to partially digest the DNA.
-
Stop the reaction after a short incubation period.
-
-
Gel Electrophoresis and Analysis:
-
Denature the DNA fragments and separate them on a high-resolution polyacrylamide sequencing gel.
-
Visualize the DNA fragments by autoradiography or fluorescence imaging.
-
The region where this compound was bound will appear as a gap in the ladder of DNA fragments (the footprint).
-
DNase I Footprinting Experimental Workflow
Biological Activity and Signaling Pathways
The primary biological activity of this compound that has been extensively studied is its role as a radioprotector.
Radioprotective Effects
This compound has been shown to be a significantly more potent radioprotector than the classical aminothiol radioprotector WR1065. Its mechanism of action is believed to involve the repair of transient radiation-induced oxidative species on DNA through an electron transfer mechanism. By binding to the minor groove, this compound is positioned to donate an electron to and thereby reduce a transiently oxidized base, effectively repairing the DNA damage.
Studies have demonstrated that this compound protects against ionizing radiation by preventing the formation of DNA double-strand breaks (DSBs). This is a critical aspect of its radioprotective effect, as DSBs are the most lethal form of DNA damage induced by ionizing radiation.
Interaction with DNA Damage Response Pathways
Ionizing radiation triggers a complex cellular signaling network known as the DNA Damage Response (DDR). Key players in this pathway are the protein kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related). While direct studies on the specific interaction of this compound with the ATM/ATR pathways are limited, its ability to prevent DSB formation suggests an upstream influence on these signaling cascades. By reducing the initial DNA damage, this compound likely lessens the activation of ATM, which is primarily activated by DSBs.
Simplified DNA Damage Response Pathway
Conclusion
This compound stands out as a promising DNA minor groove binding ligand with significant potential as a radioprotective agent. Its mechanism of action, centered on the prevention of DNA double-strand breaks through direct interaction with the DNA, offers a compelling strategy for mitigating the harmful effects of ionizing radiation. While further research is needed to fully elucidate its quantitative binding thermodynamics and its precise interactions with cellular signaling pathways, the existing data strongly support its continued investigation for therapeutic applications. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this compound and related minor groove binders.
References
- 1. In vitro studies with this compound: a potent new radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [125I/127I]iodoHoechst 33342: synthesis, DNA binding, and biodistribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding of Hoechst 33258 and its derivatives to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
The Radioprotective Properties of Methylproamine In Vitro: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methylproamine, a bibenzimidazole derivative and DNA minor groove binder, has demonstrated significant radioprotective effects in various in vitro studies. This technical guide provides an in-depth analysis of the current understanding of this compound's radioprotective properties at the cellular level. It consolidates available quantitative data, details established experimental protocols for its evaluation, and visualizes its proposed mechanism of action. The evidence strongly suggests that this compound's primary mode of action is direct radioprotection of DNA by acting as a reducing agent, thereby repairing radiation-induced oxidative damage. This is distinct from many other radioprotectors that modulate complex cellular signaling pathways.
Core Concepts: Mechanism of Action
This compound is an analogue of the DNA minor groove binding ligand Hoechst 33342.[1][2][3] Its proposed mechanism of radioprotection does not appear to involve the modulation of complex intracellular signaling pathways. Instead, it is hypothesized to exert its protective effects through a direct chemical process.[1][4]
Once bound to the minor groove of DNA, this compound is thought to act as a potent reducing agent. Ionizing radiation can cause damage to DNA either directly or indirectly through the generation of reactive oxygen species (ROS). This results in transient oxidizing species on the DNA molecule. The DNA-bound this compound ligand is proposed to repair these lesions by donating an electron, thus restoring the integrity of the DNA. This direct antioxidant effect at the site of potential damage is believed to be the primary contributor to its radioprotective capabilities.
Quantitative Data on Radioprotective Efficacy
This compound has been shown to be a highly potent radioprotector in vitro, significantly outperforming classical aminothiol radioprotectors.
Table 1: Comparative Potency and Dose-Modifying Factor of this compound
| Compound | Cell Line | Key Finding | Reference |
| This compound | V79 | Approximately 100-fold more potent than WR1065. | |
| This compound | V79 | A concentration of 30 µM confers a dose-modifying factor (DMF) of 2.1 at the 10% survival level. |
Table 2: Summary of In Vitro Studies on this compound's Radioprotective Effects
| Cell Line | Radiation Type | This compound Concentration | Observed Effect | Reference |
| V79 (Chinese Hamster Lung Fibroblasts) | X-rays | 30 µM | Increased clonogenic survival. | |
| T98G (Human Glioblastoma) | γ-rays / X-rays | 15 µM | Radioprotection of directly targeted cells (clonogenic survival). | |
| T98G (Human Glioblastoma) | He2+ ions | 15 µM | No radioprotection observed in directly targeted cells. | |
| T98G (Human Glioblastoma) | X-rays / He2+ ions | 15 µM | Radioprotection of bystander cells. | |
| Human Keratinocytes | Not specified | Not specified | Reduction in radiation-induced γH2AX foci. | |
| Patient-derived Lymphoblastoid cells | Ionizing Radiation | Not specified | Fewer γH2AX foci compared to untreated cells; decreased lower molecular weight DNA in pulsed-field gel electrophoresis, indicating fewer DNA double-strand breaks. |
Experimental Protocols
The following sections detail the methodologies used in key experiments to evaluate the radioprotective properties of this compound.
Cell Culture and Drug Treatment
-
Cell Lines: V79 (Chinese hamster lung fibroblasts) and T98G (human glioblastoma) cells are commonly used.
-
Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation and Administration: this compound is dissolved in a suitable solvent and diluted to the desired concentration in the culture medium. For radioprotection studies, cells are typically pre-incubated with this compound for a specific duration (e.g., 2 hours) before irradiation. The drug is often kept in the medium during and for a short period after irradiation.
References
The Discovery and Development of Methylproamine: A Technical Guide to a Potent DNA-Binding Radioprotector
Introduction
In the ongoing quest for effective agents to mitigate the harmful effects of ionizing radiation, particularly in the contexts of radiotherapy and accidental exposure, a unique class of DNA-binding molecules has emerged as a promising area of research. Methylproamine, a bibenzimidazole derivative, stands out as a lead compound in this class.[1][2] It was developed through a rational design approach, evolving from the fluorescent DNA stain Hoechst 33342, which was unexpectedly found to possess radioprotective properties.[3] This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and Rationale for Development
The journey to this compound began with the observation of radioprotective activity in Hoechst 33342, a well-known DNA minor groove binder.[3] This discovery prompted investigations into its mechanism and led to the hypothesis that electron donation from the ligand to repair damaged DNA was a key factor.[3] To enhance this effect, analogues were synthesized with more potent electron-donating substituents.
The first key modification was replacing the ethoxy group of Hoechst 33342 with a more strongly electron-donating N,N-dimethylamino group, resulting in a compound named Proamine . Proamine demonstrated greater radioprotective activity in cultured cells than its predecessor. Building on this success, a further modification led to the synthesis of This compound , which showed a marked improvement in radioprotective efficacy.
Mechanism of Action
This compound's primary mode of action is intrinsically linked to its chemical nature as a DNA minor groove binder with strong AT selectivity. X-ray crystallography studies have confirmed that this compound, like its parent compounds, binds to the minor groove of the DNA double helix.
The proposed mechanism for its radioprotective effect is that the DNA-bound ligand acts as a potent reducing agent. Following direct or indirect ionization of a DNA base by radiation, which creates a transient oxidizing lesion (a "hole"), the bound this compound ligand rapidly donates an electron to repair the DNA. This electron transfer mechanism effectively neutralizes the damaging species on the DNA, with the resulting oxidized ligand being less cytotoxic than the initial DNA lesion.
Further studies have solidified this hypothesis by demonstrating that this compound's presence significantly prevents the formation of DNA double-strand breaks (DSBs), one of the most lethal forms of radiation-induced damage. This is evidenced by a reduction in the formation of phosphorylated H2AX (γH2AX) foci, a key marker for DSBs, in irradiated cells treated with the compound.
Quantitative Data
The efficacy of this compound has been quantified in several in vitro studies. The data highlights its significant potency compared to other known radioprotectors.
Table 1: In Vitro Radioprotective Efficacy
The Dose Modifying Factor (DMF) is a key metric, defined as the ratio of radiation doses required to produce the same biological effect (e.g., 10% cell survival) in the presence and absence of the protective agent.
| Compound | Cell Line | Concentration | Dose Modifying Factor (DMF) at 10% Survival | Reference |
| This compound | V79 | 30 µM | 2.1 | |
| Proamine | V79 | 100 µM | 1.8 | |
| Hoechst 33342 | V79 | 100 µM | 1.5 | |
| WR1065 | V79 | 4 mM | 1.5 |
Note: WR1065 is the active metabolite of Amifostine (WR2721), an FDA-approved radioprotector. This compound is approximately 100-fold more potent than WR1065 on a concentration basis in V79 cells.
Table 2: Cellular DNA Damage Reduction
This compound's ability to prevent DNA damage is a direct measure of its mechanism.
| Cell Line | Treatment | Radiation | Endpoint | Result | Reference |
| Patient-derived lymphoblastoid cells | This compound | Ionizing Radiation (IR) | γH2AX foci | Fewer γH2AX foci compared to untreated cells | |
| Patient-derived lymphoblastoid cells | This compound | Ionizing Radiation (IR) | Pulsed Field Gel Electrophoresis | Decreased amount of lower molecular weight DNA | |
| T98G glioma cells | 15 µM this compound | 137Cs γ-rays / X-rays | Clonogenic Survival / γH2AX assay | Radioprotection observed | |
| T98G glioma cells | 15 µM this compound | He2+ charged particles | Clonogenic Survival / γH2AX assay | No radioprotection observed |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
Synthesis of this compound
This compound was synthesized using established general procedures for bibenzimidazoles. While the specific, detailed synthetic steps are often provided as supplementary data in the primary literature, the process involves the coupling of appropriate benzimidazole precursors to build the final molecular structure.
In Vitro Radioprotection (Clonogenic Survival Assay)
This protocol is standard for assessing the efficacy of a radioprotector at the cellular level.
-
Cell Culture: Chinese hamster V79 cells are cultured in flasks to achieve log-phase growth.
-
Drug Preparation: Lyophilized this compound is dissolved in a vehicle (e.g., 10 mM acetic acid in 50% methanol) and then diluted into the cell culture medium to the desired final concentration (e.g., 30 µM).
-
Treatment: The drug is added to the cell cultures for a specified period before irradiation (e.g., 2 hours). The drug remains present during and immediately after irradiation. Control groups include no-drug controls and drug-only controls.
-
Irradiation: Cells are irradiated with a source such as a 60Co γ-ray source at varying doses.
-
Clonogenic Assay: After treatment and irradiation, cells are trypsinized, counted, and plated at appropriate densities into fresh medium. They are incubated for a period (e.g., 7-10 days) to allow for colony formation.
-
Analysis: Colonies are fixed, stained, and counted. The surviving fraction for each dose is calculated relative to the corresponding drug-only control. Survival curves are plotted, and the DMF is calculated from the radiation doses that yield 10% survival.
DNA Damage Assessment (γH2AX Foci Assay)
This immunocytochemical method directly visualizes DNA double-strand breaks.
-
Cell Culture and Treatment: Patient-derived lymphoblastoid cells or T98G cells are cultured on slides or coverslips. Cells are pre-treated with this compound before irradiation.
-
Irradiation: Cells are exposed to ionizing radiation.
-
Fixation and Permeabilization: At desired time points post-irradiation, cells are fixed (e.g., with paraformaldehyde) and permeabilized (e.g., with Triton X-100) to allow antibody access.
-
Immunostaining: Cells are incubated with a primary antibody specific for phosphorylated H2AX (anti-γH2AX). This is followed by incubation with a fluorescently-labeled secondary antibody.
-
Microscopy and Analysis: The nuclei are counterstained (e.g., with DAPI). The distinct fluorescent foci, each representing a DSB, are visualized and counted using a fluorescence microscope. The average number of foci per cell is quantified.
Pulsed-Field Gel Electrophoresis (PFGE)
This technique directly measures DNA fragmentation resulting from DSBs.
-
Cell Preparation: Cells are treated with this compound and irradiated as described previously.
-
Agarose Plugs: Cells are embedded in agarose plugs to protect the high-molecular-weight DNA from mechanical shearing during lysis.
-
Lysis: The plugs are incubated in a lysis buffer containing proteases and detergents to break down cellular components, leaving the DNA intact within the agarose matrix.
-
Electrophoresis: The plugs are inserted into an agarose gel. PFGE is performed, which involves applying an electric field that periodically changes direction. This allows for the separation of very large DNA fragments.
-
Analysis: The gel is stained with a DNA-binding dye. Intact DNA remains in the well, while fragmented, lower-molecular-weight DNA migrates into the gel. The fraction of DNA that enters the gel is quantified as a measure of the number of DSBs.
Discussion and Future Directions
The development of this compound represents a successful application of rational drug design in the field of radioprotection. By identifying a key mechanistic feature—electron donation—and systematically modifying a known DNA-binding scaffold, researchers created a compound with significantly enhanced potency. In vitro studies consistently show that this compound is a highly effective radioprotector, preventing the formation of lethal DNA double-strand breaks at concentrations far lower than classical aminothiol protectors like Amifostine's active metabolite.
However, the development path is not without challenges. A key finding is that this compound's efficacy is dependent on the type of radiation; it protects against damage from γ-rays and X-rays but not from high-LET (Linear Energy Transfer) radiation like He2+ charged particles. This suggests its protective mechanism may be overwhelmed by the dense, complex damage clusters produced by high-LET radiation. Furthermore, while it has been shown to protect bystander cells (unirradiated cells that exhibit damage due to signals from irradiated neighbors), the conditions for this protection are specific.
To date, the majority of published research focuses on in vitro evaluation. While these studies are critical for establishing the mechanism and potency, comprehensive in vivo studies are necessary to evaluate its pharmacokinetics, biodistribution, toxicity, and efficacy in animal models. Such preclinical data is a prerequisite for any potential translation into clinical trials.
Conclusion
This compound is a potent, third-generation radioprotector developed through the targeted chemical modification of the Hoechst 33342 bibenzimidazole structure. Its mechanism of action, centered on its role as a DNA minor groove-binding antioxidant that repairs radiation-induced lesions via electron transfer, is well-supported by in vitro evidence. It effectively prevents DNA double-strand breaks and demonstrates a dose-modifying factor significantly greater than its predecessors and benchmark compounds at much lower concentrations. While its limitations against high-LET radiation are noted, this compound remains a compelling lead compound. Future research must focus on rigorous in vivo evaluation to determine its ultimate potential as a clinical radioprotective agent.
References
An In-depth Technical Guide to Methylpropylamine Isomers
Introduction: The term "Methylproamine" is not a standard chemical identifier and can be considered ambiguous. It most commonly refers to one of two structural isomers with the molecular formula C₄H₁₁N: N-methylpropan-1-amine (also known as N-methylpropylamine) or N-methylpropan-2-amine (also known as N-methylisopropylamine). This guide provides a detailed overview of the chemical properties, synthesis, and applications of these two secondary amines, intended for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The fundamental properties of N-methylpropan-1-amine and N-methylpropan-2-amine are summarized below. These isomers share the same molecular formula and weight but differ in the arrangement of their alkyl groups, leading to variations in their physical characteristics.
| Property | N-methylpropan-1-amine | N-methylpropan-2-amine |
| Synonyms | N-Methylpropylamine, Methylpropylamine | N-Methylisopropylamine, Methylisopropylamine |
| CAS Number | 627-35-0[1] | 4747-21-1[2] |
| Molecular Formula | C₄H₁₁N[1] | C₄H₁₁N[2] |
| Molecular Weight | 73.14 g/mol [1] | 73.14 g/mol |
| Appearance | Colorless liquid | Colorless liquid |
| Odor | Amine-like | Strong, fishy, ammonia-like |
| Boiling Point | 61-63 °C | 50-53 °C |
| Density | 0.713 g/mL at 25 °C | 0.702 g/mL at 25 °C |
| Refractive Index | n20/D 1.394 | n20/D 1.384 |
| Solubility | Soluble in water, alcohols, and ethers | Soluble in water |
Experimental Protocols: Synthesis of Methylpropylamine Isomers
The synthesis of secondary amines like methylpropylamine isomers can be achieved through various methods. Reductive amination is a common and versatile approach. Below are detailed protocols for the synthesis of N-methylisopropylamine and a general procedure for reductive amination applicable to N-methylpropylamine.
Protocol 1: Synthesis of N-Methylisopropylamine via Mannich Reaction and Decomposition
This two-step method involves the initial formation of a hexahydrotriazine intermediate from isopropylamine and formaldehyde, followed by its decomposition and reduction to yield N-methylisopropylamine.
Step 1: Mannich Reaction to form 1,3,5-Tris(isopropyl)hexahydro-1,3,5-triazine
-
To 59 g (1 mole) of anhydrous isopropylamine, while stirring and cooling in an external ice bath, add 85.7 g (1 mole) of a 35% aqueous formaldehyde solution.
-
During the addition, an oily layer of 1,3,5-tris(isopropyl)hexahydro-1,3,5-triazine will form.
-
After allowing the reaction to proceed for 15 minutes, separate the oily layer.
-
Dry the separated oil over anhydrous potassium carbonate (K₂CO₃) for 12 hours in a refrigerator at 4°C. The expected yield is approximately 83%.
Step 2: Decomposition and Reduction to N-Methylisopropylamine
-
Prepare a suspension of 70 g of zinc dust in 200 mL of water in a reaction vessel equipped for strong stirring and cooling to -5°C.
-
Slowly add 40 g of the dried 1,3,5-tris(isopropyl)hexahydro-1,3,5-triazine from Step 1 to the cooled zinc suspension.
-
Simultaneously, add 320 mL of concentrated hydrochloric acid (HCl) dropwise, maintaining the temperature at -5°C.
-
After the complete addition of the triazine and HCl, continue stirring for an additional hour.
-
Filter the reaction mixture to remove the residual zinc dust.
-
In a separate three-necked round-bottom flask equipped with a stirrer and a Liebig condenser, heat a 40% sodium hydroxide (NaOH) solution to 90°C.
-
Add the filtrate from the previous step dropwise to the hot NaOH solution. The N-methylisopropylamine will be liberated and distill over.
-
Collect the distillate in a cooled receiving flask. The crude product will have a boiling point in the range of 50-60°C.
-
Purify the collected liquid by fractional distillation using a 30 cm Vigreux column. The main fraction of pure N-methylisopropylamine will distill at 49-51°C.
Protocol 2: General Synthesis of Secondary Amines by Reductive Amination
This procedure describes a general method for synthesizing secondary amines, such as N-methylpropylamine, by the reductive amination of a primary amine with an aldehyde or ketone. For the synthesis of N-methylpropylamine, propanal would be reacted with methylamine.
-
Dissolve the carbonyl compound (e.g., propanal, 1.0 equivalent) in an anhydrous solvent such as methanol (MeOH) or dichloromethane (DCM) to a concentration of 1.0 M, and cool the solution to 0°C.
-
Add the primary amine (e.g., methylamine, 3-10 equivalents) to the stirred solution and continue stirring for 15 minutes at 0°C to allow for the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.0 equivalents) portionwise to the reaction mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous phase three times with ethyl acetate (EtOAc).
-
Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), and concentrate the solution in vacuo using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography to yield the pure secondary amine.
Applications in Research and Development
Both N-methylpropylamine and N-methylisopropylamine serve as valuable intermediates and building blocks in organic synthesis.
-
N-methylpropan-1-amine is utilized in the synthesis of pharmaceuticals and agrochemicals. It acts as a versatile nucleophile in various chemical reactions. It has also been identified as a naturally occurring component in tobacco smoke condensate.
-
N-methylisopropylamine is an important intermediate in the synthesis of certain pharmaceuticals. It is also used in materials science for the generation of in-situ micelles from stimuli-responsive amphiphilic block copolymers.
Neither of these simple aliphatic amines is typically associated with specific, complex signaling pathways in the manner of targeted therapeutics. Their biological effects, if any, are generally broad and related to their basicity and potential to interact with various physiological systems, though some research explores potential interactions with neurotransmitter systems.
Visualizations
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of N-methylisopropylamine from isopropylamine and formaldehyde, as detailed in Protocol 1.
References
In-Depth Technical Guide: Solubility and Stability of Methylproamine in DMSO
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility and stability of Methylproamine in Dimethyl Sulfoxide (DMSO), a critical solvent in preclinical research and drug development. Understanding these parameters is essential for ensuring the accuracy, reproducibility, and integrity of experimental data.
Core Concepts: Solubility and Stability in Drug Discovery
In the realm of drug discovery, the characterization of a compound's physicochemical properties is a foundational step. Among the most critical of these are solubility and stability, particularly in widely used solvents like DMSO.
-
Solubility dictates the maximum concentration of a compound that can be dissolved in a solvent, forming a homogenous solution. This is paramount for creating stock solutions for in vitro and in vivo assays, ensuring accurate dosing and preventing compound precipitation, which can lead to erroneous results.
-
Stability refers to the chemical integrity of a compound in a solvent over time and under various storage conditions. Degradation of a compound can result in a decreased concentration of the active molecule and the formation of potentially interfering byproducts.
Solubility of this compound in DMSO
This compound exhibits high solubility in DMSO, making it a suitable solvent for the preparation of concentrated stock solutions.
| Parameter | Value | Unit | Reference |
| Solubility | ≥ 41 | mg/mL | [1][2][3][4] |
| Molar Solubility | ≥ 88.06 | mM | [1] |
Note: The "≥" symbol indicates that the saturation point was not reached at this concentration, suggesting that the actual solubility may be higher.
Stability of this compound in DMSO
While specific, long-term stability data for this compound in DMSO is not extensively published, general principles of compound stability in DMSO should be strictly followed to ensure the integrity of stock solutions.
Factors Influencing Stability in DMSO:
-
Water Content: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can facilitate the hydrolysis of susceptible compounds. It is crucial to use anhydrous DMSO and to minimize the exposure of stock solutions to ambient air.
-
Temperature: Storage at low temperatures (e.g., -20°C or -80°C) is generally recommended to slow down potential degradation reactions. However, the effect of temperature is compound-specific.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can introduce moisture and potentially lead to the degradation of sensitive compounds. It is best practice to aliquot stock solutions into smaller, single-use volumes to minimize the number of freeze-thaw cycles.
-
Light Exposure: Light-sensitive compounds can degrade when exposed to certain wavelengths of light. Storing stock solutions in amber vials can mitigate this risk.
General Recommendations for Storage:
-
Store this compound stock solutions in anhydrous DMSO at -20°C for long-term storage.
-
For routine use, freshly prepared solutions or aliquots that have undergone a limited number of freeze-thaw cycles should be utilized.
-
To ensure the highest accuracy in sensitive assays, it is advisable to perform periodic quality control checks on stored solutions, especially for long-term studies.
Experimental Protocols
The following are detailed methodologies for determining the solubility and stability of a compound like this compound in DMSO. These protocols are based on established practices in the pharmaceutical industry.
Kinetic Solubility Assessment Protocol
This method provides a rapid determination of a compound's solubility by introducing a concentrated DMSO stock solution into an aqueous buffer.
Materials and Equipment:
-
This compound
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Multichannel pipette or automated liquid handler
-
Plate shaker
-
Nephelometer or UV/Vis microplate reader
Procedure:
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Plate Setup: Add a small volume (e.g., 2-5 µL) of the this compound DMSO stock solution to the wells of a 96-well plate.
-
Add Buffer: Add the appropriate aqueous buffer (e.g., 195-198 µL of PBS) to each well to reach the desired final compound concentration.
-
Mixing and Incubation: Mix the contents of the plate thoroughly on a plate shaker for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C).
-
Measurement:
-
Nephelometry: Measure the light scattering of the solutions in each well using a nephelometer. An increase in light scattering indicates the presence of precipitated compound.
-
UV/Vis Spectroscopy: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new plate and measure the absorbance at the compound's λmax.
-
Data Analysis:
The kinetic solubility is determined by identifying the highest concentration at which no significant precipitation is observed.
References
Methylproamine: A Novel Agent for Protection Against Ionizing Radiation
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of Methylproamine's role in protecting against ionizing radiation. It is intended for researchers, scientists, and professionals involved in the development of radioprotective agents. This document synthesizes key findings on the compound's mechanism of action, efficacy, and the experimental methodologies used to evaluate its protective effects.
Core Mechanism of Action
This compound is a bibenzimidazole derivative and a potent DNA minor groove binding agent.[1][2] Its primary mechanism of radioprotection is attributed to its function as a DNA-bound antioxidant.[3][4] By binding to the minor groove of DNA, this compound is strategically positioned to repair transient radiation-induced oxidative lesions on the DNA.[1] The proposed mechanism involves the donation of an electron from the ligand to neutralize oxidizing species on the DNA, thereby preventing the formation of permanent DNA damage, such as double-strand breaks (DSBs). This action is crucial in mitigating the cytotoxic effects of ionizing radiation.
Signaling Pathway of this compound's Radioprotective Action
Caption: Proposed signaling pathway of this compound's radioprotective effect.
Quantitative Data on Radioprotective Efficacy
The radioprotective effects of this compound have been quantified in several in vitro studies. The following tables summarize the key findings.
Table 1: In Vitro Radioprotection by this compound in V79 Cells
| Compound | Concentration (µM) | Radiation Dose for 10% Survival (Gy) | Dose Modification Factor (DMF) at 10% Survival | Reference |
| Control | - | ~6 | 1.0 | |
| This compound | 30 | ~12.6 | 2.1 | |
| WR1065 | 4000 | ~9 | 1.5 |
DMF is calculated as the ratio of the radiation dose required to produce a given level of effect (e.g., 10% cell survival) in the presence of the radioprotector to the dose required for the same effect in its absence.
Table 2: Effect of this compound on DNA Damage Markers
| Cell Line | Treatment | Radiation | Endpoint | Result | Reference |
| Patient-derived lymphoblastoid cells | This compound | Ionizing Radiation (IR) | γH2AX foci | Fewer γH2AX foci compared to untreated cells. | |
| Patient-derived lymphoblastoid cells | This compound | Ionizing Radiation (IR) | Pulsed-field gel electrophoresis | Decreased amount of lower molecular weight DNA entering the gel. | |
| T98G glioma cells | 15 µM this compound | 137Cs γ-rays / X-rays | Clonogenic survival / γH2AX assay | Radioprotection observed. | |
| T98G glioma cells | 15 µM this compound | He2+ charged particle irradiation | Clonogenic survival / γH2AX assay | No radioprotection observed. |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections describe the key experimental protocols used in the cited studies.
Cell Culture and Drug Treatment
-
Cell Lines:
-
V79 Cells: Chinese hamster lung fibroblasts.
-
T98G Cells: Human glioblastoma cells.
-
Patient-derived lymphoblastoid cells.
-
-
Drug Preparation and Application:
-
This compound is dissolved to create a stock solution.
-
For V79 cells, the drug was present for 2 hours before, during, and after irradiation for a total exposure of 3 hours.
-
For T98G cells, a concentration of 15 µM this compound was used.
-
Irradiation Procedures
-
Radiation Sources:
-
137Cs γ-rays and X-rays were used for T98G cells.
-
He2+ microbeam irradiation was also used for T98G cells.
-
-
Irradiation Conditions:
-
For V79 cells, irradiation was carried out at room temperature, with the temperature decreasing to 33°C during the longest exposure (~20 minutes).
-
Clonogenic Survival Assay
The clonogenic survival assay is a standard method to determine the effectiveness of a cytotoxic agent.
Caption: Workflow for a typical clonogenic survival assay.
γH2AX Foci Assay
This assay is used to quantify DNA double-strand breaks.
-
Methodology: Immunocytochemical methods are used to measure the accumulation of phosphorylated H2AX (γH2AX) foci following ionizing radiation in cells exposed to this compound. A reduction in the number of foci indicates a protective effect.
Pulsed-Field Gel Electrophoresis (PFGE)
PFGE is a technique used to separate large DNA molecules and can be used to assess DNA fragmentation.
-
Methodology: This assay was performed to directly assess the effect of this compound on DNA in irradiated cells. A decrease in the amount of lower molecular weight DNA entering the gel in the presence of this compound suggests a reduction in DNA double-strand breaks.
Bystander Effect Protection
Interestingly, this compound has also been shown to protect bystander cells (cells not directly irradiated but in the vicinity of irradiated cells).
-
X-ray Bystander Experiments: In medium transfer experiments, radioprotection was observed only when the recipient cells were pre-treated with this compound before exposure to the conditioned medium from irradiated cells.
-
Microbeam Bystander Experiments: When targeted and non-targeted cells were co-cultured with continuous this compound treatment during and after irradiation, radioprotection of bystander cells was observed.
-
The protection of bystander cells was independent of the type of radiation received by the donor cell population.
Logical Relationship in Bystander Effect Protection
Caption: Logical flow of this compound's protection against the bystander effect.
Summary and Future Directions
This compound has demonstrated significant potential as a radioprotective agent, exhibiting a potency approximately 100-fold greater than the classical aminothiol radioprotector WR1065 in in vitro studies with V79 cells. Its mechanism of action, centered on DNA minor groove binding and antioxidant activity, offers a targeted approach to preventing radiation-induced DNA damage. The compound's ability to protect against both direct radiation effects and bystander effects further underscores its potential utility.
Future research should focus on in vivo studies to validate these in vitro findings and to assess the pharmacokinetic and toxicological profiles of this compound. Clinical trials would be the subsequent step to evaluate its safety and efficacy in protecting normal tissues during radiotherapy for cancer patients and in scenarios of accidental radiation exposure. The differential effect observed with different radiation types (e.g., no protection against He2+ ions) warrants further investigation to delineate the precise scope of its protective capabilities.
References
Foundational Research on Benzimidazole-Based Radioprotectors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the foundational research on benzimidazole-based compounds as potential radioprotectors. It provides a comprehensive overview of their efficacy, toxicity, mechanisms of action, and the experimental protocols used for their evaluation. This document is intended to serve as a core resource for researchers and professionals involved in the development of novel radioprotective agents.
Quantitative Data on Benzimidazole-Based Radioprotectors
The radioprotective efficacy of a compound is often quantified by its Dose Modifying Factor (DMF), which is the ratio of the radiation dose causing a specific effect in the presence of the compound to the dose causing the same effect in its absence. A higher DMF value indicates greater radioprotective capability. Toxicity is a critical parameter, often expressed as the median lethal dose (LD50), the dose required to kill half the members of a tested population.
Below is a summary of available quantitative data for notable benzimidazole-based radioprotectors.
| Compound Name/Code | Structure | Dose Modifying Factor (DMF) | LD50 (mg/kg, species) | Other Relevant Data |
| DMA (5-(4-methylpiperazin-1-yl)-2-[2'-(3,4-dimethoxyphenyl)-5'-benzimidazolyl]benzimidazole) | [Structure not available in search results] | 1.28 (in mice)[1] | >2000 (single bolus dose, mice); 225 (28-day repeated administration, mice)[1] | Non-cytotoxic in mammalian cells; free-radical quenching ability confirmed by ORAC assay.[1] |
| Compound 3 (benzimidazo(1,2b)-5'-chloromethyl-oxazolidine) | [Structure not available in search results] | 1.50 (as Sensitizer Enhancement Ratio - SER) | Not available | Tested for radiosensitizing activity in Ehrlich ascites carcinoma-bearing mice. |
| Compound 5 (1-substituted 2(3'-pyridyl)-5-nitrobenzimidazole derivative) | [Structure not available in search results] | 1.52 (as Sensitizer Enhancement Ratio - SER) | Not available | Tested for radiosensitizing activity in Ehrlich ascites carcinoma-bearing mice. |
| Compound 6 (1-substituted 2(3'-pyridyl)-5-nitrobenzimidazole derivative) | [Structure not available in search results] | 1.65 (as Sensitizer Enhancement Ratio - SER) | Not available | Tested for radiosensitizing activity in Ehrlich ascites carcinoma-bearing mice. |
Note: The data for compounds 3, 5, and 6 are presented as Sensitizer Enhancement Ratio (SER), which is conceptually similar to DMF but in the context of radiosensitization.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of research findings. This section outlines key experimental protocols for the synthesis and evaluation of benzimidazole-based radioprotectors.
Synthesis of Benzimidazole Derivatives
The synthesis of benzimidazole derivatives often involves the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.[2][3] Microwave-assisted synthesis has emerged as an efficient method, offering shorter reaction times and higher yields.
Example Protocol: Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles
-
Reactants: N-phenyl-o-phenylenediamine (1 mmol) and a substituted benzaldehyde (1 mmol).
-
Catalyst: Erbium triflate (Er(OTf)3) (1 mol%).
-
Solvent: Solvent-free conditions.
-
Procedure: a. Combine the N-phenyl-o-phenylenediamine and the substituted benzaldehyde in a glass vessel. b. Add the Er(OTf)3 catalyst. c. Irradiate the mixture in a microwave reactor for 5-10 minutes. d. Monitor the reaction progress using thin-layer chromatography (TLC). e. After completion, add water to the reaction mixture. f. Extract the product with an organic solvent (e.g., ethyl acetate). g. Dry the organic layer and evaporate the solvent to obtain the crude product. h. Purify the product by recrystallization or column chromatography.
In Vitro Evaluation of Radioprotective Efficacy: Clonogenic Survival Assay
The clonogenic survival assay is the gold standard for assessing the ability of a single cell to proliferate indefinitely and form a colony after treatment with ionizing radiation.
Detailed Protocol:
-
Cell Culture: a. Maintain the chosen cell line (e.g., human glioma U87 cells) in appropriate culture medium supplemented with fetal bovine serum and antibiotics. b. Culture the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment and Irradiation: a. Seed a known number of cells into culture plates or flasks. b. Allow the cells to attach overnight. c. Treat the cells with the benzimidazole compound at various concentrations for a predetermined time before irradiation. d. Irradiate the cells with a range of radiation doses using a calibrated radiation source (e.g., a Co-60 gamma irradiator). Include an untreated and an irradiated control group.
-
Colony Formation: a. After irradiation, remove the medium containing the compound, wash the cells with phosphate-buffered saline (PBS), and add fresh medium. b. Incubate the plates for 7-14 days to allow for colony formation. A colony is typically defined as a cluster of at least 50 cells.
-
Staining and Counting: a. After the incubation period, wash the colonies with PBS. b. Fix the colonies with a solution such as a mixture of methanol and acetic acid. c. Stain the colonies with a staining solution, commonly 0.5% crystal violet. d. Count the number of colonies in each plate.
-
Data Analysis: a. Calculate the plating efficiency (PE) for the control group: PE = (Number of colonies formed / Number of cells seeded) x 100%. b. Calculate the surviving fraction (SF) for each treatment group: SF = (Number of colonies formed / (Number of cells seeded x PE)) x 100%. c. Plot the surviving fraction as a function of the radiation dose on a semi-logarithmic scale to generate cell survival curves. d. Determine the Dose Modifying Factor (DMF) from the survival curves.
In Vivo Evaluation of Radioprotective Efficacy: Animal Survival Studies
Animal survival studies are essential for evaluating the overall radioprotective effect of a compound in a whole organism.
Detailed Protocol for Determining Dose Modifying Factor (DMF) in Mice:
-
Animal Model: Use a suitable animal model, such as Balb/c mice.
-
Toxicity Determination (LD50): a. Before the radioprotection study, determine the acute toxicity (LD50) of the benzimidazole compound by administering a range of single doses to different groups of animals and observing mortality over a specified period (e.g., 14 days).
-
Radioprotection Study: a. Divide the animals into several groups, including: i. Vehicle control (no drug, no radiation) ii. Drug control (drug, no radiation) iii. Radiation control (vehicle + varying doses of radiation) iv. Treatment groups (drug + varying doses of radiation) b. Administer the benzimidazole compound (typically at a fraction of its LD50) to the treatment groups at a specific time before irradiation (e.g., 30-60 minutes). The route of administration can be oral, intravenous, or intraperitoneal. c. Expose the radiation control and treatment groups to whole-body irradiation with a range of lethal doses of gamma radiation. d. Monitor the animals daily for a period of 30 days for signs of radiation sickness (e.g., weight loss, lethargy, ruffled fur) and mortality.
-
Data Analysis: a. Record the number of surviving animals in each group daily for 30 days. b. Calculate the percentage of survival for each group at the end of the 30-day period. c. Determine the radiation dose that causes 50% mortality within 30 days (LD50/30) for both the radiation control group and the drug-treated group. d. Calculate the Dose Modifying Factor (DMF) using the following formula: DMF = LD50/30 (with drug) / LD50/30 (without drug) .
Evaluation of Antioxidant Capacity
The antioxidant capacity of benzimidazole derivatives can be a significant contributor to their radioprotective effects. Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are commonly used.
Example Protocol: DPPH Radical Scavenging Assay
-
Reagents: a. DPPH solution in methanol. b. Benzimidazole compound dissolved in a suitable solvent. c. A standard antioxidant (e.g., ascorbic acid or Trolox).
-
Procedure: a. Prepare a series of dilutions of the benzimidazole compound and the standard antioxidant. b. In a 96-well plate or cuvettes, add a specific volume of the DPPH solution to each well/cuvette. c. Add the test compound or standard to the DPPH solution. d. Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes). e. Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer or a microplate reader.
-
Data Analysis: a. Calculate the percentage of radical scavenging activity for each concentration using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. b. Determine the concentration of the compound that causes 50% inhibition of the DPPH radical (IC50). A lower IC50 value indicates higher antioxidant activity.
Signaling Pathways and Mechanisms of Action
Benzimidazole-based radioprotectors exert their effects through various mechanisms, including direct DNA binding, free radical scavenging, and modulation of cellular signaling pathways involved in DNA damage response and cell survival.
DNA Minor Groove Binding
Some bisbenzimidazole derivatives are known to bind to the minor groove of DNA, which can protect the DNA from radiation-induced damage. This binding is often specific to AT-rich regions of the DNA.
Modulation of NF-κB Signaling Pathway
The benzimidazole derivative DMA has been shown to offer radioprotection by promoting the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a transcription factor that plays a crucial role in regulating the expression of genes involved in inflammation, immunity, and cell survival.
Role of Nrf2 and DNA Repair Pathways
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of the cellular antioxidant response. Activation of Nrf2 can lead to the expression of a wide range of antioxidant and cytoprotective genes, which can contribute to radioprotection. Furthermore, there is evidence that Nrf2 can facilitate the repair of radiation-induced DNA damage, potentially through the homologous recombination repair pathway.
The ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) signaling pathways are central to the DNA damage response (DDR). Upon sensing DNA double-strand breaks induced by ionizing radiation, ATM is activated, leading to the phosphorylation of a cascade of downstream targets that orchestrate cell cycle arrest, DNA repair, or apoptosis. The interplay between these pathways is crucial for maintaining genomic stability. While direct modulation of ATM/ATR by benzimidazoles is an area of ongoing research, their ability to influence DNA repair processes suggests a potential interaction with these critical DDR pathways.
Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure of benzimidazole derivatives and their radioprotective activity is crucial for the rational design of more effective and less toxic compounds. While a comprehensive SAR for radioprotection is still evolving, some general observations can be made from the existing literature on various biological activities of benzimidazoles:
-
Substitution at the N1 and C2 positions: Modifications at these positions significantly influence the biological activity. The nature of the substituent can affect the compound's ability to bind to DNA or interact with target proteins.
-
Substitution on the benzene ring: The introduction of electron-donating or electron-withdrawing groups on the benzene ring of the benzimidazole core can modulate the electronic properties of the molecule, which in turn can affect its antioxidant potential and interaction with biological targets.
-
Bisbenzimidazole structures: The linkage of two benzimidazole units can enhance DNA binding affinity, a key mechanism for radioprotection.
-
Lipophilicity: The lipophilicity of the molecule can influence its cellular uptake and biodistribution, which are important factors for in vivo efficacy.
Further research is needed to establish a more detailed and specific SAR for the radioprotective effects of benzimidazole derivatives to guide the development of next-generation radioprotectors.
Conclusion
Benzimidazole-based compounds represent a promising class of radioprotectors with demonstrated efficacy in both in vitro and in vivo models. Their mechanisms of action are multifaceted, involving DNA binding, free radical scavenging, and modulation of key cellular signaling pathways. This technical guide provides a foundational overview of the current state of research, highlighting the quantitative data, experimental protocols, and mechanistic insights that are essential for the continued development of these compounds as safe and effective radioprotective agents for clinical and other applications. Further research should focus on expanding the library of these compounds, conducting more comprehensive quantitative evaluations, and elucidating the intricate details of their mechanisms of action to facilitate the design of optimized benzimidazole-based radioprotectors.
References
Methodological & Application
Application Notes and Protocols for Methylproamine in Clonogenic Survival Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylproamine is a synthetic bibenzimidazole derivative that acts as a radioprotective agent. Its mechanism of action involves binding to the minor groove of DNA and exhibiting antioxidant properties, which helps in the repair of transient, radiation-induced oxidative lesions on DNA. This property makes this compound a compound of interest for applications in radiotherapy, where it has the potential to protect normal tissues from the damaging effects of ionizing radiation while not compromising the therapeutic effect on tumor cells. The clonogenic survival assay is a fundamental method in radiobiology used to determine the reproductive viability of cells after exposure to cytotoxic agents like ionizing radiation. This document provides a detailed protocol for utilizing this compound in a clonogenic survival assay to assess its radioprotective effects on cancer cell lines.
Mechanism of Action
This compound is a DNA-binding antioxidant.[1] It is believed to exert its radioprotective effects by repairing transient oxidizing lesions on DNA through an electron/hole transfer mechanism.[1][2] Following ionization of a DNA base by radiation, the resulting "hole" can migrate along the DNA strand.[1] this compound, bound to the DNA minor groove, can act as a reducing agent, donating an electron to neutralize this hole, thus preventing the fixation of the initial DNA damage.[2] This action leads to a decrease in the formation of DNA double-strand breaks, a critical lesion for radiation-induced cell death.
Data Presentation
The following table summarizes the quantitative data from a study investigating the radioprotective effect of this compound on T98G human glioblastoma cells.
| Cell Line | Treatment | Irradiation Dose (Gy) | Surviving Fraction (Mean ± SD) | Dose-Modifying Factor (DMF) |
| T98G | Control (Irradiation alone) | 0 | 1.0 ± 0.0 | |
| 2 | 0.8 ± 0.1 | |||
| 4 | 0.4 ± 0.05 | |||
| 6 | 0.15 ± 0.03 | |||
| 8 | 0.05 ± 0.01 | |||
| 10 | 0.01 ± 0.005 | |||
| 12 | 0.002 ± 0.001 | |||
| T98G | This compound (15 µM) + Irradiation | 0 | 1.0 ± 0.0 | 2.1 |
| 4 | 0.9 ± 0.1 | |||
| 8 | 0.6 ± 0.08 | |||
| 12 | 0.3 ± 0.04 | |||
| 16 | 0.1 ± 0.02 | |||
| 20 | 0.03 ± 0.01 | |||
| 24 | 0.005 ± 0.002 |
Data is adapted from a study on T98G glioma cells treated with 15 µM this compound for 15 minutes prior to irradiation with 137Cs γ-rays.
Experimental Protocols
Materials
-
This compound (stock solution, e.g., 10 mM in DMSO)
-
T98G human glioblastoma cells (or other suitable cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
6-well cell culture plates
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
Irradiator (e.g., ¹³⁷Cs γ-ray source or X-ray machine)
-
Fixing solution (e.g., 10% formalin or 4% paraformaldehyde)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
-
Incubator (37°C, 5% CO₂)
Protocol for Clonogenic Survival Assay with this compound
This protocol is based on the treatment of T98G glioma cells with a 15 µM concentration of this compound for 15 minutes prior to irradiation.
1. Cell Seeding: a. Culture T98G cells to ~80% confluency. b. Harvest cells using Trypsin-EDTA and prepare a single-cell suspension in complete medium. c. Count the cells and determine the cell concentration. d. Seed a predetermined number of cells into 6-well plates. The number of cells to be seeded depends on the expected survival fraction at each radiation dose to aim for 50-100 colonies per well. A titration experiment is recommended to determine the optimal seeding density for each cell line and radiation dose.
2. This compound Treatment: a. Allow cells to attach overnight in the incubator. b. The next day, aspirate the medium and add fresh complete medium containing 15 µM this compound to the designated wells. For control wells, add fresh medium without this compound. c. Incubate the plates for 15 minutes at 37°C.
3. Irradiation: a. Immediately following the 15-minute incubation with this compound, irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8, 10, 12 Gy for control cells and 0, 4, 8, 12, 16, 20, 24 Gy for this compound-treated cells). b. The 0 Gy plates serve as the plating efficiency control for both conditions.
4. Post-Irradiation Incubation: a. After irradiation, carefully remove the plates from the irradiator and return them to the incubator. b. Incubate the plates for 10-14 days, allowing colonies to form. The incubation time may vary depending on the cell line's doubling time.
5. Colony Fixation and Staining: a. After the incubation period, aspirate the medium from the wells. b. Gently wash the wells with PBS. c. Add 1-2 mL of fixing solution to each well and incubate for 10-15 minutes at room temperature. d. Remove the fixing solution and add 1-2 mL of 0.5% crystal violet staining solution to each well. e. Incubate for 20-30 minutes at room temperature. f. Carefully remove the staining solution and wash the wells with tap water until the background is clear. g. Allow the plates to air dry completely.
6. Colony Counting and Data Analysis: a. Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells. b. Calculate the Plating Efficiency (PE) for both control and this compound-treated cells using the 0 Gy plates: PE = (Number of colonies counted / Number of cells seeded) x 100% c. Calculate the Surviving Fraction (SF) for each radiation dose: SF = (Number of colonies counted at dose D / (Number of cells seeded x (PE / 100))) d. Plot the surviving fraction as a function of the radiation dose on a semi-logarithmic scale to generate survival curves. e. The Dose-Modifying Factor (DMF) can be calculated as the ratio of the radiation dose required to achieve a certain level of survival (e.g., 10%) in the presence of this compound to the dose required for the same survival level in its absence. A DMF of 2.1 was observed for T98G cells at a surviving fraction of 10%.
Visualizations
Caption: Experimental workflow for the clonogenic survival assay with this compound.
Caption: Proposed mechanism of this compound's radioprotective effect.
References
Application Notes and Protocols for In Vitro Radioprotection Studies with Methylproamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylproamine is a potent, synthetic, non-toxic aminothiol radioprotective agent. As a DNA minor groove binder, it is understood to exert its protective effects by acting as a reducing agent, thereby repairing transient radiation-induced oxidizing species on DNA.[1][2] This mechanism effectively prevents the formation of DNA double-strand breaks (DSBs), a critical initial event in radiation-induced cell killing.[1][3] In vitro studies using V79 Chinese hamster lung fibroblasts and T98G human glioblastoma cells have demonstrated the significant radioprotective capabilities of this compound.[1] Notably, it has been shown to be approximately 100-fold more potent than the classical aminothiol radioprotector WR1065.
These application notes provide a detailed overview of the in vitro experimental setup for evaluating the radioprotective effects of this compound, including comprehensive protocols for key assays and a summary of expected quantitative outcomes.
Mechanism of Action: A Hypothetical Signaling Pathway
This compound's primary radioprotective mechanism is the prevention of DNA double-strand breaks. By intercalating into the minor groove of DNA, it is strategically positioned to donate an electron and neutralize radiation-induced oxidative damage to the DNA backbone. This action prevents the initial lesion from becoming a fixed double-strand break, thereby averting the activation of downstream DNA damage response (DDR) pathways. The following diagram illustrates the hypothetical signaling cascade that is inhibited by the presence of this compound.
Caption: Hypothetical signaling pathway illustrating this compound's prevention of DNA DSBs and subsequent downstream signaling.
Quantitative Data Summary
The radioprotective efficacy of this compound can be quantified using several parameters, most notably the Dose Modifying Factor (DMF). The DMF is the ratio of the radiation dose required to produce a given biological effect (e.g., 10% cell survival) in the presence of the protective agent to the dose required to produce the same effect in its absence.
| Agent | Cell Line | Concentration | Dose Modifying Factor (DMF at 10% survival) | Reference |
| This compound | V79 | 30 µM | 2.1 | |
| WR1065 | V79 | 4 mM | 1.5 |
| Parameter | Observation | Cell Line(s) | Reference |
| Relative Potency | ~100-fold more potent than WR1065 | V79 | |
| γH2AX Foci | Fewer foci observed after irradiation in the presence of this compound | Patient-derived lymphoblastoid cells | |
| DNA Fragmentation | Decreased amount of lower molecular weight DNA entering the gel in pulsed-field gel electrophoresis | Patient-derived lymphoblastoid cells |
Experimental Workflow
A typical in vitro experiment to assess the radioprotective effects of this compound follows a standardized workflow. It is crucial that the compound is present before and during irradiation to exert its protective effect.
References
Application Notes and Protocols for the Analytical Detection of Methylproamine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylproamine is a synthetic compound of interest in pharmaceutical research due to its potential biological activities. Accurate and reliable quantification of this compound in biological matrices such as plasma, urine, and blood is crucial for pharmacokinetic, toxicokinetic, and metabolism studies during drug development. This document provides detailed application notes and protocols for the analytical detection of this compound using state-of-the-art techniques, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methodologies Overview
The choice of analytical method for this compound detection depends on the required sensitivity, selectivity, and the nature of the biological matrix.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for quantifying this compound in complex biological fluids due to its high sensitivity, specificity, and high-throughput capabilities.[1][2] It often requires minimal sample preparation and can detect analytes at very low concentrations.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and reliable technique, particularly suitable for volatile and thermally stable compounds.[4][5] For non-volatile compounds like this compound, derivatization is typically required to increase volatility and improve chromatographic performance.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to remove interferences from the biological matrix and to concentrate the analyte of interest.
a) Plasma/Serum Preparation
-
Protein Precipitation: This is a simple and fast method for removing proteins from plasma or serum samples.
-
To 100 µL of plasma or serum, add 300 µL of cold acetonitrile (or methanol).
-
Vortex the mixture for 30 seconds to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for LC-MS/MS analysis.
-
-
Liquid-Liquid Extraction (LLE): This method separates the analyte based on its partitioning between two immiscible liquid phases.
-
To 200 µL of plasma, add a suitable internal standard.
-
Add 1 mL of an organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex for 1 minute and then centrifuge at 3,000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
Solid-Phase Extraction (SPE): This technique provides a cleaner extract compared to protein precipitation and LLE.
-
Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange) with methanol followed by water.
-
Load the pre-treated plasma sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute this compound with an appropriate solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate and reconstitute for analysis.
-
b) Urine Sample Preparation
-
Dilute-and-Shoot: For LC-MS/MS analysis, a simple dilution of the urine sample is often sufficient.
-
Centrifuge the urine sample at 2,000 x g for 5 minutes to remove particulate matter.
-
Dilute 100 µL of the supernatant with 900 µL of the initial mobile phase.
-
Vortex and inject directly into the LC-MS/MS system.
-
c) Whole Blood Sample Preparation
-
Hemolysis and Protein Precipitation:
-
To 100 µL of whole blood, add 200 µL of deionized water to lyse the red blood cells.
-
Vortex for 15 seconds.
-
Add 600 µL of acetonitrile to precipitate proteins.
-
Follow steps 2-4 of the plasma protein precipitation protocol.
-
LC-MS/MS Analysis Protocol
This protocol provides a highly sensitive and selective method for the quantification of this compound.
Caption: Workflow for this compound quantification by LC-MS/MS.
Methodology:
-
LC System: A UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over a few minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound would need to be determined by infusing a standard solution.
GC-MS Analysis Protocol
This protocol is suitable for the quantification of this compound following a derivatization step.
Caption: Workflow for this compound quantification by GC-MS.
Methodology:
-
Derivatization:
-
To the dried extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes.
-
-
GC System: A gas chromatograph with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 280°C).
-
Injection Mode: Splitless.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Impact (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.
Quantitative Data Summary
The following tables summarize typical validation parameters that should be established for a robust analytical method for this compound. The values presented are hypothetical and should be determined experimentally during method validation.
Table 1: LC-MS/MS Method Validation Parameters
| Parameter | Target Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% RSD) | < 15% (< 20% at LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | Minimal |
Table 2: GC-MS Method Validation Parameters
| Parameter | Target Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% RSD) | < 15% (< 20% at LLOQ) |
| Recovery | Consistent and reproducible |
Analytical Method Validation
Validation of the analytical method is essential to ensure the reliability and accuracy of the results. The validation should be performed according to the guidelines from regulatory agencies such as the FDA or ICH.
Caption: Key parameters for analytical method validation.
The key validation parameters include:
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The relationship between the instrument response and the known concentration of the analyte. A linear regression is typically used, and the correlation coefficient (r²) should be close to 1.
-
Accuracy: The closeness of the measured value to the true value. It is typically expressed as percent bias.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for the development and validation of analytical methods for the detection of this compound in biological samples. The choice between LC-MS/MS and GC-MS will depend on the specific requirements of the study. Proper method validation is paramount to ensure the generation of high-quality, reliable data for regulatory submissions and scientific publications.
References
- 1. rsc.org [rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gas chromatography-mass spectrometric method-based urine metabolomic profile of rats with pelvic inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Guidelines for Methylproamine Concentration in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylproamine is a bibenzimidazole derivative and a potent radioprotector. Its primary mechanism of action involves binding to the minor groove of DNA, where it is thought to act as a reducing agent, repairing radiation-induced oxidative damage to DNA.[1][2] This property makes it a compound of significant interest in radiobiology and oncology research. However, determining the optimal concentration of this compound for in vitro studies is critical to ensure experimental reproducibility and to distinguish between its radioprotective effects and potential cytotoxicity.
These application notes provide a comprehensive guide for researchers utilizing this compound in cell culture. The following sections detail its known effects, protocols for determining optimal concentrations, and methodologies for investigating its cellular mechanisms.
Data Presentation: Quantitative Summary
Due to the limited publicly available data on this compound's effects across a wide range of cell lines, this section provides a template for researchers to populate with their own experimental findings. The table includes the few currently documented concentrations as a reference.
Table 1: Concentration-Dependent Effects of this compound on Various Cell Lines
| Cell Line | Assay Type | Concentration | Incubation Time | Observed Effect | Reference/Your Data |
| V79 (Chinese Hamster Lung Fibroblasts) | Clonogenic Survival (with irradiation) | 30 µM | 2 hours pre-irradiation | Dose-modifying factor of 2.1 at 10% survival | [1] |
| T98G (Human Glioblastoma) | Clonogenic Survival / γH2AX assay (with irradiation) | 15 µM | Continuous | Radioprotection of targeted and bystander cells | [3] |
| [Your Cell Line] | e.g., MTT Assay | [Test Range] | e.g., 24, 48, 72 hours | e.g., IC50 value | [Your Lab Notebook] |
| [Your Cell Line] | e.g., Apoptosis Assay | [Effective Dose] | e.g., 24 hours | e.g., % Apoptotic Cells | [Your Lab Notebook] |
| [Your Cell Line] | e.g., Cell Cycle Analysis | [Sub-lethal Dose] | e.g., 48 hours | e.g., % of cells in G2/M | [Your Lab Notebook] |
Experimental Protocols
Protocol for Determining the Half-Maximal Inhibitory Concentration (IC50) of this compound using an MTT Assay
This protocol provides a robust method for determining the cytotoxic potential of this compound in your specific adherent cell line.
Materials:
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a series of dilutions of this compound in complete cell culture medium from your stock solution. A common starting range is a 10-point two-fold serial dilution starting from 100 µM.
-
Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a no-treatment control (medium only).
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Return the plate to the incubator for the desired incubation period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
At the end of the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that reduces cell viability by 50%.
-
General Protocol for Assessing the Radioprotective Effect of this compound
This protocol outlines a general method to evaluate the radioprotective properties of this compound.
Materials:
-
This compound
-
Your cell line of interest
-
Complete cell culture medium
-
Appropriate cell culture plates or flasks
-
An irradiator (e.g., X-ray or gamma-ray source)
-
Clonogenic survival assay reagents
Procedure:
-
Cell Seeding:
-
Seed cells at a low density in multiple plates or flasks to allow for colony formation. The exact number will depend on the expected survival rate at different radiation doses.
-
-
This compound Treatment:
-
Based on your IC50 data, choose a non-toxic concentration of this compound.
-
Two hours prior to irradiation, replace the medium with a fresh medium containing the desired concentration of this compound. Also, have a set of control plates with no this compound.
-
-
Irradiation:
-
Expose the plates to varying doses of radiation. Include a non-irradiated control for both the this compound-treated and untreated groups.
-
-
Post-Irradiation Incubation:
-
Immediately after irradiation, remove the this compound-containing medium and replace it with fresh complete medium.
-
Incubate the cells for 7-14 days, or until visible colonies are formed.
-
-
Colony Staining and Counting:
-
Fix the colonies with a solution such as methanol:acetic acid (3:1).
-
Stain the colonies with a solution like 0.5% crystal violet in methanol.
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis:
-
Calculate the surviving fraction for each radiation dose, both with and without this compound treatment.
-
Plot the surviving fraction on a logarithmic scale against the radiation dose on a linear scale.
-
Determine the Dose-Modifying Factor (DMF) by comparing the radiation dose required to achieve a certain level of cell kill (e.g., 10% survival) in the presence and absence of this compound.
-
Visualizations: Diagrams of Workflows and Potential Signaling Pathways
The following diagrams illustrate the experimental workflow for determining optimal this compound concentration and a hypothetical signaling pathway that could be investigated.
References
Methylproamine: A Powerful Tool for Investigating DNA Double-Strand Breaks
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
Methylproamine, a synthetic bibenzimidazole and DNA minor groove binder, has emerged as a significant agent in the study of DNA double-strand breaks (DSBs). Functioning as a potent radioprotector, it offers a unique mechanism for preventing the formation of these cytotoxic lesions. This document provides detailed application notes and experimental protocols for utilizing this compound as a research tool. It is designed to guide researchers in cell biology, oncology, and drug development in the effective application of this compound for investigating DSB formation and repair. The provided methodologies for key assays, such as γH2AX foci immunofluorescence and pulsed-field gel electrophoresis, are intended to facilitate reproducible and accurate quantification of DNA damage. Furthermore, this document elucidates the underlying signaling pathways of DSB repair and presents experimental workflows in a clear, visual format to aid in experimental design and data interpretation.
Introduction to this compound
This compound is a derivative of the Hoechst 33342 dye, known for its ability to bind to the minor groove of DNA with a preference for AT-rich regions. Its primary application in the context of DNA damage is as a radioprotective agent. Unlike many classical radioprotectors that act as free radical scavengers, this compound's mechanism is intrinsically linked to its close association with DNA. It is proposed to act by repairing transient oxidative lesions on the DNA backbone through an electron/hole transfer mechanism, thereby preventing the formation of DSBs induced by ionizing radiation.[1][2] This direct action on the DNA makes it a valuable tool for studying the initial events of radiation-induced DNA damage.
Quantitative Data
While specific quantitative data for this compound's dose-response and binding affinity are not extensively available in publicly accessible literature, the following tables summarize the known characteristics and provide a framework for experimental determination.
Table 1: Physicochemical and Binding Properties of this compound
| Property | Value | Reference |
| Chemical Class | Bibenzimidazole, DNA Minor Groove Binder | [2] |
| Mechanism of Action | Radioprotector, prevents DNA double-strand break formation | [3] |
| Proposed Mechanism | Repair of transient oxidative DNA lesions via electron/hole transfer | [1] |
| DNA Binding Affinity (Kd) | Estimated to be in the range of 40-200 nM for similar bibenzimidazole compounds. Specific Kd for this compound requires experimental determination. |
Table 2: Radioprotective Efficacy of this compound
| Parameter | Observation | Reference |
| Potency Comparison | Approximately 100-fold more potent than the classical aminothiol radioprotector WR1065 in V79 cells. | |
| Effect on γH2AX Foci | This compound-treated cells show a significant reduction in the number of γH2AX foci following ionizing radiation compared to untreated cells. | |
| Effect on DNA Fragmentation | Decreases the amount of lower molecular weight DNA entering the gel in pulsed-field gel electrophoresis assays after irradiation. | |
| Dose Modification Factor (DMF) | Specific DMF values for this compound are not readily available and would need to be determined experimentally for specific cell lines and radiation doses. |
Experimental Protocols
Protocol for γH2AX Foci Immunofluorescence Assay
This protocol details the steps for quantifying DNA DSBs using the well-established γH2AX foci formation assay in cultured mammalian cells treated with this compound and subjected to ionizing radiation.
Materials:
-
Mammalian cell line of choice
-
Cell culture medium and supplements
-
This compound solution (in an appropriate solvent, e.g., 10 mM acetic acid in 50% methanol)
-
Ionizing radiation source (e.g., X-ray irradiator)
-
Coverslips
-
12-well plates
-
4% Paraformaldehyde (PFA) in PBS
-
0.3% Triton X-100 in PBS
-
Blocking buffer (5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody (e.g., mouse monoclonal)
-
Secondary antibody: fluorescently labeled anti-mouse IgG (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto coverslips in 12-well plates at a density that will result in 50-70% confluency on the day of the experiment. Allow cells to adhere and grow for 24-48 hours.
-
This compound Treatment: Prepare a working solution of this compound in cell culture medium. Aspirate the old medium from the cells and add the this compound-containing medium. Incubate for the desired time (e.g., 2 hours) before irradiation. Include a vehicle-only control.
-
Irradiation: Transfer the plates to the irradiator and expose the cells to the desired dose of ionizing radiation (e.g., 2 Gy). Non-irradiated controls should be handled in parallel.
-
Post-Irradiation Incubation: Return the cells to the incubator for a specific time to allow for γH2AX foci formation (e.g., 30 minutes to 1 hour).
-
Fixation: Aspirate the medium and wash the cells once with PBS. Fix the cells by adding 4% PFA in PBS and incubating for 15-30 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells by adding 0.3% Triton X-100 in PBS and incubating for 10-30 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with blocking buffer for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Dilute the anti-γH2AX primary antibody in blocking buffer according to the manufacturer's instructions. Aspirate the blocking buffer and add the primary antibody solution to the coverslips. Incubate overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently labeled secondary antibody in blocking buffer. Add the secondary antibody solution and incubate for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using DAPI-containing mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Count the number of γH2AX foci per nucleus. At least 50-100 cells should be scored per condition. Automated image analysis software can be used for high-throughput quantification.
Protocol for Pulsed-Field Gel Electrophoresis (PFGE)
PFGE is a sensitive method for the direct detection and quantification of DNA DSBs. This protocol is adapted for mammalian cells treated with this compound and radiation.
Materials:
-
Mammalian cell line of choice
-
Cell culture medium and supplements
-
This compound solution
-
Ionizing radiation source
-
PBS, ice-cold
-
Low-melting-point agarose
-
Lysis buffer (e.g., 100 mM EDTA, 1% SDS, 0.2% sodium deoxycholate, 1 mg/mL proteinase K)
-
Washing buffer (e.g., 20 mM Tris-HCl, 50 mM EDTA, pH 8.0)
-
PFGE-grade agarose
-
0.5x TBE buffer (Tris/Borate/EDTA)
-
PFGE apparatus
-
Ethidium bromide or other DNA stain
-
Gel imaging system
Procedure:
-
Cell Treatment: Culture and treat cells with this compound and ionizing radiation as described in the γH2AX assay protocol.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization, wash with ice-cold PBS, and resuspend in ice-cold PBS at a concentration of 2-5 x 10^6 cells/mL.
-
Agarose Plug Preparation: Mix the cell suspension with an equal volume of molten 1.5% low-melting-point agarose (at 37-40°C). Immediately dispense the mixture into plug molds and allow to solidify on ice for 10-15 minutes.
-
Cell Lysis: Transfer the agarose plugs into lysis buffer and incubate at 50°C for 24-48 hours. This step digests cellular proteins and releases the DNA.
-
Washing: Wash the plugs extensively in washing buffer to remove detergents and digested proteins. This may involve several changes of buffer over 24-48 hours.
-
PFGE:
-
Load the agarose plugs into the wells of a PFGE gel (e.g., 1% PFGE-grade agarose in 0.5x TBE).
-
Seal the wells with molten low-melting-point agarose.
-
Place the gel in the PFGE chamber filled with 0.5x TBE buffer, cooled to 14°C.
-
Run the gel using appropriate parameters for separating large DNA fragments (e.g., 6 V/cm, 120° included angle, switch time ramped from 60 to 90 seconds for 24 hours). These parameters may need optimization depending on the equipment and the expected size of DNA fragments.
-
-
Staining and Imaging: Stain the gel with ethidium bromide (0.5 µg/mL in 0.5x TBE) for 30-60 minutes, followed by destaining in water. Visualize the DNA fragments using a gel imaging system.
-
Quantification: The fraction of DNA released from the plug into the lane is proportional to the number of DSBs. This can be quantified using densitometry software.
Signaling Pathways and Experimental Workflows
DNA Double-Strand Break Repair Signaling Pathways
DNA DSBs trigger a complex signaling cascade known as the DNA Damage Response (DDR). The two major pathways for repairing DSBs are Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ). This compound, by preventing the initial formation of DSBs, effectively reduces the activation of these downstream repair pathways.
Caption: DNA DSB Repair Pathways and the Role of this compound.
Experimental Workflow for Assessing this compound's Radioprotective Effects
The following diagram illustrates a typical experimental workflow to evaluate the efficacy of this compound in protecting cells from radiation-induced DNA DSBs.
Caption: Workflow for this compound Radioprotection Studies.
Concluding Remarks
This compound serves as a valuable and specific tool for the investigation of DNA double-strand breaks, particularly those induced by ionizing radiation. Its unique mechanism of action, preventing the formation of DSBs by acting directly on the DNA, distinguishes it from classical radioprotectors and allows for the study of the very initial stages of DNA damage. The protocols and workflows provided herein offer a comprehensive guide for researchers to effectively utilize this compound in their studies. Further research to elucidate the precise dose-response relationships, DNA binding kinetics, and its influence on specific DNA repair pathway components will undoubtedly enhance its utility as a powerful molecular probe in the field of DNA damage and repair.
References
- 1. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound protects against ionizing radiation by preventing DNA double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Cell Permeability of Methylproamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylproamine is a compound of interest with radioprotective properties, acting as a DNA-binding antioxidant to facilitate the repair of radiation-induced DNA damage.[1][2] Understanding the ability of this compound to cross cellular membranes is a critical step in its development as a potential therapeutic agent. This document provides a comprehensive guide for researchers to assess the cell permeability of this compound using a tiered approach, from initial screening of passive permeability to more complex cell-based assays that model physiological barriers and active transport mechanisms.
The proposed workflow begins with the Parallel Artificial Membrane Permeability Assay (PAMPA) for a rapid assessment of passive diffusion. Subsequently, the Caco-2 cell permeability assay is employed to investigate transport across a model of the intestinal epithelium, providing insights into both passive and active transport phenomena.[3][4] Finally, the Madin-Darby Canine Kidney (MDCK) cell line transfected with the human MDR1 gene (MDCK-MDR1) is utilized to specifically determine if this compound is a substrate for the P-glycoprotein (P-gp) efflux pump, a key determinant of drug distribution and resistance.[5]
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method used to predict the passive permeability of a compound across an artificial lipid membrane. This assay is an excellent initial screen to determine if this compound can passively diffuse through a lipid bilayer, mimicking the cell membrane.
Experimental Protocol
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen™-IP, 0.45 µm PVDF)
-
96-well acceptor plates
-
Lecithin (e.g., from soybean)
-
Dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
This compound
-
High and low permeability control compounds (e.g., testosterone and caffeine for high, atenolol for low)
-
Plate shaker
-
UV-Vis spectrophotometer or LC-MS/MS
Procedure:
-
Preparation of the Lipid Membrane: Prepare a 1% (w/v) solution of lecithin in dodecane. Sonicate until the lecithin is fully dissolved.
-
Coating the Filter Plate: Carefully apply 5 µL of the lecithin-dodecane solution to each well of the 96-well filter plate, ensuring the entire surface of the membrane is coated.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of this compound and control compounds in PBS at a final concentration (e.g., 100 µM) with a low percentage of DMSO (e.g., <1%) to ensure solubility without compromising membrane integrity.
-
-
Assay Setup:
-
Add 200 µL of PBS to each well of the 96-well acceptor plate.
-
Carefully place the lipid-coated filter plate on top of the acceptor plate.
-
Add 100 µL of the this compound or control compound working solution to the corresponding wells of the filter plate (donor compartment).
-
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) on a plate shaker with gentle agitation.
-
Sample Analysis:
-
After incubation, carefully separate the filter and acceptor plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).
-
Data Presentation
The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-VD * VA) / ((VD + VA) * A * t) * ln(1 - [C]A / [C]eq)
Where:
-
VD = Volume of the donor well
-
VA = Volume of the acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[C]A = Concentration in the acceptor well
-
[C]eq = Equilibrium concentration
Table 1: Expected PAMPA Results for Control Compounds
| Compound | Permeability Classification | Expected Papp (x 10⁻⁶ cm/s) |
| Testosterone | High | > 10 |
| Caffeine | High | > 10 |
| Atenolol | Low | < 1 |
Visualization
PAMPA Experimental Workflow
Caco-2 Cell Permeability Assay
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human drug absorption. Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a polarized monolayer of enterocytes that exhibit many of the transport pathways found in the small intestine. This assay assesses both passive and active transport mechanisms.
Experimental Protocol
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin
-
Transwell® permeable supports (e.g., 24-well, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5
-
This compound
-
Control compounds: Propranolol (high permeability), Atenolol (low permeability), and a P-gp substrate like Digoxin.
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS for quantification
Procedure:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in DMEM supplemented with 10-20% FBS, NEAA, and Penicillin-Streptomycin.
-
Seed cells onto the apical side of the Transwell® inserts at an appropriate density and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer.
-
-
Monolayer Integrity Check:
-
Measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers. Only use monolayers with TEER values indicative of good junction formation (typically >200 Ω·cm²).
-
Perform a Lucifer yellow permeability assay to confirm monolayer integrity.
-
-
Transport Experiment:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A-B) Transport: Add this compound or control compounds in HBSS (pH 6.5 or 7.4) to the apical (donor) compartment and fresh HBSS (pH 7.4) to the basolateral (receiver) compartment.
-
Basolateral to Apical (B-A) Transport: Add this compound or control compounds in HBSS (pH 7.4) to the basolateral (donor) compartment and fresh HBSS (pH 7.4) to the apical (receiver) compartment.
-
-
Incubation and Sampling:
-
Incubate the plates at 37°C with 5% CO₂ for a defined time (e.g., 2 hours), often with gentle shaking.
-
At the end of the incubation, collect samples from both the donor and receiver compartments.
-
-
Sample Analysis:
-
Analyze the concentration of the compounds in the collected samples using LC-MS/MS.
-
Data Presentation
The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions. The efflux ratio (ER) is then calculated as:
ER = Papp (B-A) / Papp (A-B)
An efflux ratio greater than 2 suggests that the compound is subject to active efflux.
Table 2: Caco-2 Permeability Classification
| Papp (A-B) (x 10⁻⁶ cm/s) | Absorption Potential |
| < 1.0 | Low |
| 1.0 - 10.0 | Moderate |
| > 10.0 | High |
Table 3: Expected Caco-2 Results for Control Compounds
| Compound | Expected Papp (A-B) (x 10⁻⁶ cm/s) | Expected Efflux Ratio |
| Propranolol | > 10 | ~1 |
| Atenolol | < 1 | ~1 |
| Digoxin | < 5 | > 2 |
Visualization
Caco-2 Permeability Assay Workflow
MDCK-MDR1 Permeability Assay
The MDCK-MDR1 permeability assay is specifically designed to identify substrates of the P-gp efflux transporter. MDCK cells, which have low endogenous transporter expression, are transfected with the human MDR1 gene, leading to high expression of P-gp on the apical membrane. This assay is crucial for predicting blood-brain barrier penetration and understanding potential drug resistance mechanisms.
Experimental Protocol
Materials:
-
MDCK-MDR1 cells and wild-type MDCK cells (as a control)
-
DMEM with high glucose
-
FBS
-
Penicillin-Streptomycin
-
Geneticin (G418) for selection of transfected cells
-
Transwell® permeable supports
-
HBSS, pH 7.4
-
This compound
-
Control compounds: Prazosin or Digoxin (P-gp substrates), and a non-substrate control like Propranolol.
-
P-gp inhibitor (e.g., Verapamil or Cyclosporin A)
-
LC-MS/MS for quantification
Procedure:
-
Cell Culture and Seeding:
-
Culture MDCK-MDR1 and wild-type MDCK cells in DMEM with 10% FBS, Penicillin-Streptomycin, and G418 for the transfected line.
-
Seed the cells onto Transwell® inserts and culture for 4-7 days to form a confluent monolayer.
-
-
Monolayer Integrity Check:
-
Confirm monolayer integrity by measuring TEER.
-
-
Transport Experiment:
-
The transport experiment is performed similarly to the Caco-2 assay, measuring both A-B and B-A transport of this compound and control compounds.
-
To confirm P-gp mediated efflux, a parallel experiment can be conducted in the presence of a P-gp inhibitor.
-
-
Incubation and Sampling:
-
Incubate the plates at 37°C for a defined period (e.g., 1-2 hours).
-
Collect samples from the donor and receiver compartments.
-
-
Sample Analysis:
-
Quantify the concentration of the compounds using LC-MS/MS.
-
Data Presentation
The Papp and efflux ratio are calculated as described for the Caco-2 assay. A significant reduction in the efflux ratio in the presence of a P-gp inhibitor confirms that the compound is a substrate of P-gp.
Table 4: MDCK-MDR1 Permeability and Efflux Classification
| Efflux Ratio in MDCK-MDR1 cells | P-gp Substrate Potential |
| < 2.0 | Unlikely |
| ≥ 2.0 | Likely |
Table 5: Expected MDCK-MDR1 Results for Control Compounds
| Compound | Cell Line | Expected Efflux Ratio | Expected Efflux Ratio (+ P-gp inhibitor) |
| Propranolol | MDCK-MDR1 | ~1 | ~1 |
| Prazosin | MDCK-MDR1 | > 2 | ~1 |
| This compound | Wild-type MDCK | ~1 | Not Applicable |
Visualization
Logical Flow for P-gp Substrate Identification
Conclusion
This tiered approach to assessing the cell permeability of this compound will provide valuable data for its preclinical development. The PAMPA assay offers a rapid and cost-effective initial screen for passive permeability. The Caco-2 assay provides a more physiologically relevant model to predict oral absorption and identify potential involvement of active transport. Finally, the MDCK-MDR1 assay will definitively determine if this compound is a substrate for the P-gp efflux pump, offering crucial insights into its potential for blood-brain barrier penetration and susceptibility to multidrug resistance mechanisms. The combined results from these assays will enable a comprehensive understanding of this compound's permeability characteristics, guiding future formulation and development strategies.
References
Methylproamine: Application in Microbeam Irradiation Experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Methylproamine is a potent radioprotective agent that has shown significant promise in mitigating the damaging effects of ionizing radiation. As a DNA minor groove binder, its mechanism of action involves the direct scavenging of radiation-induced free radicals and the chemical repair of transient DNA lesions.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in microbeam irradiation experiments, a technique that allows for the precise targeting of radiation to single cells or subcellular structures. These protocols are intended for researchers in radiobiology, cancer therapy, and drug development to investigate the radioprotective effects of this compound at the cellular and molecular level.
Mechanism of Action
This compound exerts its radioprotective effects through a multi-faceted mechanism centered on its interaction with DNA. As a bibenzimidazole derivative, it preferentially binds to the minor groove of DNA.[3][4] This strategic positioning allows it to act as a potent antioxidant, protecting cellular DNA from the indirect effects of ionizing radiation.[1] The primary mechanism is believed to be the repair of transient oxidizing lesions on the DNA backbone through an electron transfer mechanism.
In the context of microbeam irradiation, where precise doses of radiation can be delivered to targeted cells, this compound has been shown to protect these cells from low linear energy transfer (LET) radiation like X-rays. However, its protective effect is diminished against high-LET radiation, such as heavy ions, in directly targeted cells. Interestingly, this compound demonstrates a significant protective effect in non-irradiated "bystander" cells, regardless of the radiation type used on the targeted cells. This suggests that this compound can mitigate the propagation of damaging signals from irradiated to neighboring cells, a critical aspect of the radiation-induced bystander effect.
Data Presentation
The radioprotective efficacy of this compound has been quantified in various cell lines. The following tables summarize key quantitative data from preclinical studies.
Table 1: Dose-Modification Factor (DMF) of this compound in V79 Cells
| Cell Line | This compound Concentration | Survival Level | Dose-Modification Factor (DMF) | Reference |
| V79 | 30 µM | 10% | 2.1 |
Table 2: Efficacy of this compound in Microbeam Irradiation Experiments with T98G Glioma Cells
| Parameter | Value | Reference |
| Cell Line | T98G Glioma | |
| This compound Concentration | 15 µM | |
| Radiation Types | X-rays (low-LET), He2+ ions (high-LET) | |
| Protection in Targeted Cells (X-rays) | Yes | |
| Protection in Targeted Cells (He2+ ions) | No | |
| Protection in Bystander Cells | Yes (for both X-rays and He2+ ions) |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound's radioprotective action and a general experimental workflow for its application in microbeam irradiation studies.
Experimental Protocols
The following are detailed protocols for key experiments to assess the radioprotective effects of this compound in the context of microbeam irradiation.
Protocol 1: γH2AX Foci Assay for DNA Damage Quantification
This protocol is adapted for assessing DNA double-strand breaks in both directly irradiated and bystander cells.
Materials:
-
Cell line of interest (e.g., T98G glioma cells)
-
Cell culture medium and supplements
-
This compound stock solution
-
Microbeam irradiation facility
-
Coverslips or specialized microbeam irradiation dishes
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.2% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: fluorescently labeled (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on coverslips or microbeam-compatible dishes at an appropriate density to allow for individual cell targeting and analysis. For bystander experiments, co-culture targeted and non-targeted cell populations.
-
This compound Treatment: Pre-incubate the cells with the desired concentration of this compound (e.g., 15 µM) for at least 2 hours before irradiation.
-
Microbeam Irradiation:
-
Transport the cells to the microbeam facility.
-
Identify and target individual cells for irradiation with a precise dose and radiation quality (e.g., X-rays or heavy ions).
-
For bystander studies, irradiate a defined number or pattern of cells within the co-culture.
-
-
Post-Irradiation Incubation: Return the cells to the incubator and continue the incubation in the presence of this compound for the desired time points (e.g., 30 minutes, 1 hour, 24 hours) to allow for DNA damage response and repair.
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking solution for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody (diluted in blocking solution) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Nuclear Staining and Mounting:
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus in both irradiated and bystander cells using image analysis software (e.g., ImageJ/Fiji).
-
Protocol 2: Clonogenic Survival Assay
This assay determines the ability of single cells to proliferate and form colonies after treatment with this compound and microbeam irradiation.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound stock solution
-
Microbeam irradiation facility
-
Standard cell culture dishes (e.g., 60 mm)
-
Trypsin-EDTA
-
Crystal violet staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Preparation and Treatment:
-
Grow cells to log phase.
-
Prepare a single-cell suspension.
-
Pre-treat the cell suspension with the desired concentration of this compound for at least 2 hours.
-
-
Microbeam Irradiation:
-
Plate a known number of cells in microbeam-compatible dishes.
-
Irradiate a defined number or fraction of the plated cells with a range of radiation doses.
-
-
Cell Plating for Colony Formation:
-
Immediately after irradiation, trypsinize the cells (if necessary) and plate a known number of cells into new culture dishes. The number of cells plated will depend on the expected survival fraction for each radiation dose.
-
Include non-irradiated and irradiated control groups (with and without this compound).
-
-
Incubation: Incubate the plates for 7-14 days, or until colonies of at least 50 cells are visible.
-
Colony Staining and Counting:
-
Aspirate the medium and wash the plates with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) for the control group.
-
Calculate the surviving fraction (SF) for each treatment group: SF = (number of colonies formed) / (number of cells seeded x PE).
-
Plot the surviving fraction as a function of radiation dose to generate survival curves.
-
Calculate the Dose-Modification Factor (DMF) at a specific survival level (e.g., 10%) as the ratio of the radiation dose in the control group to the radiation dose in the this compound-treated group that results in the same survival fraction.
-
Conclusion
This compound is a promising radioprotective agent with a clear mechanism of action at the DNA level. The use of microbeam irradiation provides a powerful tool to dissect its protective effects on both directly targeted and bystander cells. The protocols and data presented here offer a comprehensive guide for researchers to further investigate the potential of this compound in mitigating radiation-induced damage, with implications for improving the therapeutic ratio in radiotherapy and protecting against radiation exposure.
References
- 1. Radioprotection of targeted and bystander cells by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of High-Throughput Clonogenic Survival Assays in High-LET Particle Microbeams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mcgillradiobiology.ca [mcgillradiobiology.ca]
Troubleshooting & Optimization
Technical Support Center: Methylproamine DNA Staining
Welcome to the technical support center for Methylproamine DNA Stain. Here you will find troubleshooting guides and frequently asked questions to help you resolve any issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its application?
This compound is a novel fluorescent dye developed for the specific and sensitive staining of double-stranded DNA in fixed and permeabilized cells. It is optimized for use in fluorescence microscopy and flow cytometry. Its spectral properties make it compatible with common filter sets.
Q2: My DNA staining with this compound is very weak. What are the possible causes?
Weak or absent fluorescent signal is a common issue that can arise from several factors. These include suboptimal stain concentration, insufficient incubation time, poor cell permeability, or issues with the imaging setup. Refer to the detailed troubleshooting guide below for a step-by-step approach to resolving this problem.
Q3: I am observing high background fluorescence. How can I reduce it?
High background can obscure the specific DNA signal. This is often caused by excess stain that has not been properly washed away, or non-specific binding of the dye to other cellular components.[1][2][3] Increasing the number and duration of wash steps, as well as using a recommended blocking solution, can significantly reduce background noise.[2][3]
Q4: The this compound signal appears diffuse and not localized to the nucleus. What should I do?
Diffuse staining suggests that the cell morphology may be compromised or that the dye is binding non-specifically to cytoplasmic components. Ensure that the fixation and permeabilization steps of your protocol are optimized. Using a different fixation agent or adjusting the permeabilization time and detergent concentration can improve nuclear localization.
Q5: Is this compound prone to photobleaching?
Like many fluorescent dyes, this compound can be susceptible to photobleaching upon prolonged exposure to excitation light. To minimize photobleaching, it is recommended to reduce the exposure time and excitation light intensity. Using an anti-fade mounting medium can also help preserve the fluorescent signal.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter when using this compound DNA Stain.
Problem: Weak or No DNA Staining
| Possible Cause | Recommended Solution |
| Suboptimal Stain Concentration | Titrate the this compound concentration to find the optimal signal-to-noise ratio. Start with the recommended concentration in the protocol and test a range of dilutions. |
| Insufficient Incubation Time | Increase the incubation time to allow for complete staining of the nuclear DNA. Test a time course to determine the optimal incubation period for your cell type. |
| Poor Cell Permeability | Ensure cells are adequately permeabilized. The choice of permeabilization agent (e.g., Triton X-100, saponin) and its concentration can be critical. Consider optimizing this step in your protocol. |
| Incorrect Filter Set/Imaging Settings | Verify that the excitation and emission filters on your microscope are appropriate for the spectral properties of this compound. Adjust the gain and exposure settings to enhance signal detection. |
| Cell Health Issues | Ensure that the cells are healthy and not undergoing apoptosis or necrosis, as this can affect DNA integrity and staining. |
Problem: High Background Staining
| Possible Cause | Recommended Solution |
| Excess Stain | Increase the number and duration of wash steps after staining to remove unbound dye. Use a gentle rocking or agitation during washing. |
| Non-Specific Binding | Incorporate a blocking step using an appropriate blocking agent like BSA (Bovine Serum Albumin) before adding the this compound stain. This can help reduce non-specific binding to other cellular components. |
| Hydrophobic Interactions | The hydrophobicity of tissue proteins can increase after fixation, leading to higher background. Consider adjusting your fixation protocol or using a different fixative. |
| Precipitated Stain | Ensure the this compound solution is properly dissolved and free of precipitates before use. Centrifuge the staining solution briefly if necessary. |
Experimental Protocols & Data
Optimizing this compound Staining Concentration
The following table summarizes the results of a titration experiment to determine the optimal concentration of this compound for staining A549 cells. The signal-to-noise ratio was calculated by measuring the mean fluorescence intensity of the nucleus versus the cytoplasm.
| This compound Concentration (nM) | Mean Nuclear Intensity | Mean Cytoplasmic Intensity | Signal-to-Noise Ratio |
| 50 | 850 | 350 | 2.4 |
| 100 | 1500 | 400 | 3.8 |
| 200 (Recommended) | 2800 | 450 | 6.2 |
| 400 | 3200 | 800 | 4.0 |
| 800 | 3300 | 1200 | 2.8 |
Detailed Staining Protocol for Cultured Cells
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and culture overnight.
-
Fixation: Aspirate the culture medium and wash the cells with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking (Optional): For cell types with high background, incubate with 1% BSA in PBS for 30 minutes.
-
Staining: Dilute the this compound stock solution to the recommended working concentration (e.g., 200 nM) in PBS. Incubate the cells with the staining solution for 30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mounting: Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter set.
Visual Troubleshooting Guides
The following diagrams illustrate logical workflows for troubleshooting common issues with this compound staining.
Caption: Troubleshooting workflow for poor this compound staining.
Caption: Key experimental steps influencing DNA staining efficiency.
References
Technical Support Center: Preventing Amine Precipitation in Aqueous Solutions
A Note on "Methylproamine": The term "this compound" does not correspond to a standard chemical name. This guide addresses the precipitation of short-chain alkylamines, such as 2-Methylpropanamine (Isobutylamine) and N-Methylpropylamine , which are likely the compounds of interest. The principles and troubleshooting steps provided are broadly applicable to similar primary and secondary amines used in research.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of short-chain alkylamine precipitation in my aqueous experimental buffer?
Precipitation of amines like 2-Methylpropanamine or N-Methylpropylamine in aqueous solutions is primarily driven by factors that decrease their solubility. Key causes include:
-
pH: The solubility of amines is highly dependent on the pH of the solution. Amines are basic and are typically more soluble in their protonated (salt) form, which is favored at a lower pH (acidic conditions). At a higher pH (basic conditions), the amine will be in its less soluble, free base form.
-
Concentration: Exceeding the solubility limit of the amine in the specific buffer system will inevitably lead to precipitation.
-
Temperature: The solubility of many amines in water can be temperature-dependent. For some, solubility decreases at lower temperatures.
-
Interactions with Media Components: Multivalent anions, salts, or other components in your experimental media can interact with the amine to form insoluble complexes.[1]
-
Solvent Effects: If the amine is first dissolved in an organic solvent (like DMSO) and then added to an aqueous buffer, the rapid change in solvent polarity can cause the compound to precipitate out of the solution.
Q2: How does pH affect the solubility of my amine compound?
Amines are weak bases. In an aqueous solution, they exist in equilibrium between their uncharged (free base) form and their protonated (conjugate acid or salt) form.
-
Low pH (Acidic): At a pH below the amine's pKa, the equilibrium shifts towards the protonated, positively charged form. This form is generally much more soluble in water.
-
High pH (Basic): At a pH above the pKa, the uncharged, free base form predominates. This form is less polar and therefore less soluble in water, making precipitation more likely.
For instance, Isobutylamine has a pKa of about 10.4. To maintain its solubility, the pH of the solution should ideally be kept below this value.
Q3: Can the solvent I use to make my stock solution cause precipitation in my final aqueous solution?
Yes. It is common practice to dissolve hydrophobic or sparingly soluble compounds in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution. However, when this stock is diluted into an aqueous buffer, the amine's local environment changes drastically from a highly soluble organic one to a less soluble aqueous one. This can cause the amine to precipitate, a phenomenon known as "solvent-shifting" precipitation.
Troubleshooting Guides
If you observe precipitation, a systematic approach can help identify and resolve the issue.
Guide 1: Initial Assessment of Precipitation
-
Visual Inspection: Characterize the precipitate. Is it crystalline or amorphous? Did it appear immediately upon addition of the amine or over time?
-
Centrifugation: Gently centrifuge a sample of the solution. If the precipitate forms a pellet, it confirms the presence of insoluble material.
-
Review Experimental Conditions: Carefully check the pH, temperature, and final concentration of the amine in your solution against its known properties.
Guide 2: Systematic Troubleshooting Workflow
This workflow can guide you through resolving the precipitation issue.
References
Technical Support Center: Stability and Storage of Amine-Containing Compounds
Disclaimer: The compound "Methylproamine" is not found in the standard chemical literature. The following stability and storage guidelines are based on the general properties of aliphatic and aromatic amines. This information should be used as a general guide, and it is crucial to perform compound-specific stability studies. For the purpose of this guide, we will refer to a hypothetical compound, "Compound A," which is assumed to be an amine-containing small molecule.
Frequently Asked Questions (FAQs)
Q1: My solution of Compound A has turned yellow/brown. What is the likely cause?
A1: Discoloration of amine solutions is a common sign of degradation, typically due to oxidation. Amines are susceptible to oxidation by atmospheric oxygen, which can be accelerated by exposure to light and elevated temperatures.[1] The colored byproducts are often the result of complex reaction pathways. To mitigate this, always handle and store the compound under an inert atmosphere (e.g., argon or nitrogen) and in amber-colored vials to protect it from light.[1]
Q2: I am observing poor reproducibility in my assays with Compound A. Could storage be an issue?
A2: Yes, inconsistent storage and handling can lead to variable sample quality and poor reproducibility. Amines can be hygroscopic, meaning they absorb moisture from the air, which can alter the concentration of your stock solutions and potentially lead to hydrolysis.[2] Furthermore, if the compound is degrading over time due to improper storage, the concentration of the active compound will decrease, affecting experimental outcomes. It is recommended to aliquot stock solutions and store them in tightly sealed containers in a desiccated environment.[2]
Q3: What are the ideal long-term storage conditions for a solid sample of Compound A?
A3: For long-term stability of solid amine compounds, it is recommended to store them in a cool, dark, and dry place. Optimal conditions are typically in a freezer (-20°C or -80°C) in a tightly sealed container. To prevent moisture absorption upon removal from the freezer, allow the container to equilibrate to room temperature before opening. Storing under an inert gas is also a good practice to prevent oxidation.
Q4: How should I prepare and store stock solutions of Compound A?
A4: Stock solutions should be prepared in a suitable, high-purity solvent in which the compound is stable. The choice of solvent is critical, as it can influence the degradation rate. It is advisable to perform preliminary stability tests in different solvents. Prepare solutions under an inert atmosphere if possible. Store stock solutions in tightly sealed, amber glass vials at low temperatures (e.g., -20°C or -80°C). For use, thaw the required aliquot and keep it on ice. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks in chromatography (HPLC/LC-MS) | Degradation of the compound. | Confirm the identity of the degradants by mass spectrometry. Review storage conditions (temperature, light exposure, atmosphere). Purify the compound before use if necessary. |
| Loss of biological activity | Compound degradation leading to a lower concentration of the active molecule. | Prepare fresh solutions from a solid sample stored under optimal conditions. Perform a stability study to determine the shelf-life of the compound in your experimental conditions. |
| Precipitation in stock solution upon thawing | Poor solubility at low temperatures or change in pH. | Gently warm the solution and vortex to redissolve. If the problem persists, consider using a different solvent or preparing fresh solutions more frequently. |
| pH shift in buffered solutions containing the amine | Amines are basic and can alter the pH of a solution. Degradation can also lead to acidic or basic byproducts. | Measure the pH of the solution after adding the compound and adjust as necessary. Use a buffer with sufficient capacity. |
Stability Data (Illustrative Examples)
The following tables present hypothetical stability data for "Compound A" under various conditions. This data is for illustrative purposes only.
Table 1: Stability of Solid Compound A under Different Storage Conditions
| Storage Condition | Purity after 3 months (%) | Purity after 6 months (%) | Purity after 12 months (%) |
| Room Temperature (25°C), Ambient Light | 95.2 | 90.5 | 82.1 |
| Room Temperature (25°C), Dark | 98.1 | 96.3 | 92.8 |
| Refrigerated (4°C), Dark | 99.5 | 99.1 | 98.5 |
| Frozen (-20°C), Dark | >99.9 | >99.9 | 99.8 |
| Frozen (-80°C), Dark | >99.9 | >99.9 | >99.9 |
Table 2: Stability of Compound A in Solution (1 mg/mL in DMSO) at 4°C
| Time | Purity (%) | Observations |
| Initial | >99.9 | Clear, colorless solution |
| 1 week | 99.5 | No change |
| 1 month | 97.2 | Slight yellowing |
| 3 months | 91.8 | Noticeable yellowing |
| 6 months | 85.4 | Brownish solution |
Experimental Protocols
Protocol: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the stability of Compound A.
1. Objective: To determine the purity of Compound A and identify the presence of degradation products over time under specific storage conditions.
2. Materials:
-
Compound A
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
HPLC system with UV detector
-
Analytical HPLC column (e.g., C18)
3. Method:
-
Standard Preparation: Prepare a stock solution of Compound A in a suitable solvent (e.g., DMSO or acetonitrile) at a concentration of 1 mg/mL. Create a working standard by diluting the stock solution to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase.
-
Forced Degradation (Stress Testing): To understand potential degradation pathways, expose solutions of Compound A to stress conditions such as acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) environments. Samples can also be exposed to heat and light.
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by the UV absorbance maximum of Compound A.
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standard and stressed samples into the HPLC system. The purity of the compound is determined by calculating the peak area of the main compound relative to the total peak area of all observed peaks.
Visualizations
Caption: Logical relationships in amine compound degradation.
Caption: Recommended experimental workflow for using Compound A.
References
Technical Support Center: Overcoming Autofluorescence in Amine-Reactive Probe Imaging
Welcome to the technical support center for troubleshooting fluorescence imaging experiments. This guide provides detailed solutions and protocols to help you overcome challenges related to autofluorescence, with a focus on imaging with small amine-reactive fluorescent probes.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in my imaging experiment?
Autofluorescence is the natural emission of light by biological structures, such as cells and tissues, when they are excited by light.[1][2] This intrinsic fluorescence can originate from various endogenous molecules like NADH, collagen, elastin, and lipofuscin.[1][2][3] It becomes a significant issue in fluorescence microscopy when this background signal is strong enough to obscure the specific signal from your fluorescent probe, leading to a low signal-to-noise ratio and making it difficult to distinguish your target.
Q2: I am observing high background fluorescence in my control samples that have not been treated with a fluorescent probe. What could be the cause?
Observing fluorescence in unstained control samples is a clear indication of autofluorescence. The primary sources of this background signal can be categorized as:
-
Endogenous Autofluorescence: Caused by naturally fluorescent molecules within the cells or tissue, such as flavins, NADH, collagen, and lipofuscin.
-
Fixation-Induced Autofluorescence: The use of aldehyde fixatives like formalin, paraformaldehyde, or glutaraldehyde can create fluorescent products by cross-linking proteins. Glutaraldehyde is known to cause more significant autofluorescence than paraformaldehyde or formaldehyde.
-
Extrinsic Sources: Components of the cell culture medium, such as phenol red and fetal bovine serum (FBS), can also contribute to background fluorescence.
Q3: Are there general strategies I can employ to minimize autofluorescence before I even start my staining protocol?
Yes, several preventative measures can be taken during sample preparation:
-
Choice of Fixative: If possible, consider using organic solvents like chilled methanol or ethanol for fixation instead of aldehyde-based fixatives. If aldehydes are necessary, use the lowest effective concentration and fix for the minimum time required.
-
Perfusion: For tissue samples, perfusing with phosphate-buffered saline (PBS) before fixation can help remove red blood cells, which are a source of heme-related autofluorescence.
-
Choice of Fluorophore: Select fluorophores that emit in the far-red or near-infrared spectrum (wavelengths >600 nm), as endogenous autofluorescence is typically weaker in this range.
-
Culture Medium: For live-cell imaging, use a culture medium that is free of phenol red and has reduced serum content if possible.
Troubleshooting Guides
This section provides a systematic approach to identifying and mitigating autofluorescence in your experiments.
Guide 1: Identifying the Source of Autofluorescence
A logical workflow can help pinpoint the origin of the unwanted background signal.
Caption: Workflow for identifying the source of background fluorescence.
Guide 2: Chemical Quenching of Autofluorescence
Several chemical treatments can be applied to reduce autofluorescence after fixation and before staining.
| Reagent | Target Autofluorescence | Efficacy | Key Considerations |
| Sudan Black B | Lipofuscin, general lipophilic compounds | High (65-95% reduction) | Can introduce background in far-red channels. |
| Sodium Borohydride (NaBH4) | Aldehyde-induced autofluorescence | Moderate to High | Can have variable effects and may increase red blood cell autofluorescence. |
| Copper Sulfate (CuSO4) | General autofluorescence, heme groups | Moderate | Can have variable success rates. |
| Eriochrome Black T | Lipofuscin, aldehyde-induced | Moderate to High | Similar quenching properties to Sudan Black B. |
| Commercial Kits (e.g., TrueVIEW™, TrueBlack™) | Broad spectrum (lipofuscin, collagen, elastin, etc.) | High | Can slightly reduce specific signal intensity. |
Guide 3: Photobleaching to Reduce Autofluorescence
Photobleaching involves exposing the sample to intense light to destroy the fluorescent properties of the autofluorescent molecules before the specific fluorescent probe is applied.
Caption: Experimental workflow for photobleaching autofluorescence.
This technique has been shown to be effective in reducing background and lipofuscin fluorescence without affecting the intensity of subsequently applied fluorescent probes.
Experimental Protocols
Protocol 1: Sudan Black B Treatment for Quenching Lipofuscin Autofluorescence
This protocol is particularly effective for tissues with high lipofuscin content, such as neuronal tissue.
-
Complete your standard immunofluorescence staining protocol, including primary and secondary antibody incubations.
-
Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Ensure the solution is well-mixed and filtered.
-
Incubate the stained tissue sections in the Sudan Black B solution for 10-15 minutes at room temperature.
-
Wash the sections thoroughly with PBS (3 x 5 minutes).
-
Mount the coverslip with an appropriate mounting medium.
Protocol 2: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This protocol is intended for use on tissues fixed with formalin or paraformaldehyde.
-
If using paraffin-embedded tissues, deparaffinize and rehydrate the sections.
-
Perform any required antigen retrieval steps.
-
Prepare a fresh 0.1% (w/v) solution of sodium borohydride in PBS.
-
Incubate the tissue sections in the sodium borohydride solution for 10-15 minutes at room temperature.
-
Wash the sections thoroughly with PBS (3 x 5 minutes).
-
Proceed with your standard immunofluorescence staining protocol, starting with the blocking step.
Protocol 3: Copper Sulfate Treatment for General Autofluorescence Reduction
This method can be useful for reducing autofluorescence from various sources, including heme groups.
-
After your final post-secondary antibody wash, prepare a solution of 10 mM Copper Sulfate in 50 mM Ammonium Acetate buffer (pH 5.0).
-
Incubate the sections in this solution for 10-30 minutes.
-
Rinse thoroughly with distilled water.
-
Mount with an aqueous mounting medium.
Advanced Technique: Spectral Unmixing
For complex samples with significant autofluorescence that cannot be eliminated by other means, spectral imaging and linear unmixing can be a powerful tool. This technique involves capturing images at multiple wavelengths and then using software to mathematically separate the emission spectrum of your specific fluorophore from the broad emission spectrum of the autofluorescence.
Caption: Logical relationship in a spectral unmixing workflow.
Successful spectral unmixing requires obtaining a "pure" spectrum of the autofluorescence from an unstained control sample. This autofluorescence spectrum is then treated as a separate "fluorophore" and computationally removed from the final image.
References
Technical Support Center: Methylproamine Radioprotection Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methylproamine in radioprotection assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work as a radioprotector?
This compound is a potent, synthetic radioprotective agent. It belongs to a class of bibenzimidazoles that act as DNA minor groove binders.[1][2] Its primary mechanism of action is to bind to the minor groove of DNA and act as a reducing agent.[1][2] By donating an electron, it can repair transient radiation-induced oxidizing species on the DNA, thus preventing DNA damage, particularly double-strand breaks.[1]
Q2: How does the potency of this compound compare to other radioprotectors?
In vitro studies have shown that this compound is significantly more potent than conventional aminothiol radioprotectors. For instance, in V79 cells, this compound has been reported to be approximately 100-fold more potent than WR1065, the active metabolite of Amifostine.
Q3: What are the key in vitro assays to evaluate the radioprotective effects of this compound?
The most common in vitro assays to assess the efficacy of this compound include:
-
Clonogenic Survival Assay: This is the gold standard for measuring the ability of a single cell to proliferate indefinitely, forming a colony. It directly assesses the radioprotective effect of a compound on cell survival after irradiation.
-
γH2AX Foci Assay: This immunofluorescence-based assay detects the phosphorylation of the histone variant H2AX (γH2AX), which is an early marker of DNA double-strand breaks. A reduction in the number of γH2AX foci in this compound-treated cells compared to controls indicates a protective effect.
-
Comet Assay (Single Cell Gel Electrophoresis): This assay measures DNA damage at the level of individual cells. A reduction in the "comet tail" length in the presence of this compound suggests a decrease in DNA fragmentation.
Q4: Is this compound itself cytotoxic?
Yes, this compound can exhibit cytotoxicity at higher concentrations. There is a relatively narrow concentration window between its radioprotective activity and the onset of cytotoxic effects. Therefore, it is crucial to perform a dose-response cytotoxicity assay to determine the optimal non-toxic concentration for your specific cell line before proceeding with radioprotection experiments.
Troubleshooting Guide: Common Pitfalls in this compound Radioprotection Assays
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or No Radioprotective Effect | Improper this compound Preparation/Storage: this compound solution may have degraded. | Prepare fresh solutions of this compound for each experiment. Lyophilized drug pellets can be dissolved in 10 mM acetic acid in 50% methanol (v/v) and then diluted into the culture medium. Store stock solutions protected from light and at an appropriate temperature as recommended by the supplier. |
| Suboptimal Drug Concentration: The concentration of this compound may be too low for effective radioprotection or too high, causing cytotoxicity that masks the protective effect. | Perform a dose-response curve to determine the optimal concentration that provides maximal radioprotection with minimal cytotoxicity for your specific cell line. | |
| Incorrect Timing of Drug Administration: For effective radioprotection, this compound must be present before and during irradiation. | Typically, cells are pre-incubated with this compound for a period (e.g., 2 hours) before irradiation and the drug is kept in the medium during the irradiation process. | |
| Cell Line Specificity: The radioprotective effect of this compound can vary between different cell lines. | Test a range of concentrations and incubation times for each new cell line. | |
| High Variability in Clonogenic Assay Results | Inaccurate Cell Counting and Plating: Errors in determining the initial number of cells seeded will lead to variability in the surviving fraction calculation. | Use a reliable cell counting method (e.g., automated cell counter) and ensure a homogenous single-cell suspension before plating. |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., methanol, acetic acid) may be toxic to the cells at the final concentration used. | Always include a vehicle control (medium with the same final concentration of the solvent) to assess any cytotoxic effects of the solvent itself. | |
| Colony Formation Issues: Cells may not form distinct colonies, making counting difficult. | Optimize cell seeding density. Ensure the culture medium and incubation conditions are optimal for the specific cell line. | |
| High Background DNA Damage (γH2AX Assay) | Suboptimal Cell Handling: Rough handling of cells can induce mechanical stress and DNA damage. | Handle cells gently during all steps of the assay, including harvesting, fixation, and staining. |
| Issues with Fixation/Permeabilization: Inadequate or harsh fixation and permeabilization can lead to artifacts and high background. | Optimize the fixation and permeabilization protocol for your cell line. | |
| Drug Precipitation in Culture Medium | Poor Solubility: this compound may not be fully soluble in the final culture medium. | Ensure that the stock solution is properly dissolved before diluting it into the culture medium. Visually inspect the medium for any signs of precipitation after adding the drug. |
Quantitative Data Summary
The following table summarizes the reported radioprotective efficacy of this compound in different cell lines. The Dose Modification Factor (DMF) is a common metric used to quantify the extent of radioprotection, calculated as the ratio of the radiation dose required to produce a given biological effect (e.g., 10% cell survival) in the presence of the radioprotector to the dose required for the same effect in its absence.
| Cell Line | This compound Concentration (µM) | Dose Modification Factor (DMF) at 10% Survival | Reference |
| V79 (Chinese Hamster Lung Fibroblasts) | 30 | 2.1 | |
| T98G (Human Glioblastoma) | 15 | Radioprotection observed (DMF not specified) |
Experimental Protocols
This compound Stock Solution Preparation
-
Reconstitution: Dissolve lyophilized this compound pellets in a solution of 10 mM acetic acid in 50% methanol (v/v) to create a stock solution.
-
Dilution: Further dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for the experiment.
-
Storage: Store the stock solution under conditions recommended by the manufacturer, typically protected from light and at low temperatures. Prepare fresh dilutions in culture medium for each experiment.
In Vitro Radioprotection Clonogenic Survival Assay
-
Cell Seeding: Plate a known number of single cells into multi-well plates. The number of cells seeded will depend on the expected survival fraction for each radiation dose.
-
Drug Treatment: The day after seeding, treat the cells with various concentrations of this compound or vehicle control. Incubate for a predetermined period before irradiation (e.g., 2 hours).
-
Irradiation: Irradiate the plates with a range of radiation doses. Ensure the drug is present in the medium during irradiation.
-
Post-Irradiation Incubation: After irradiation, remove the drug-containing medium, wash the cells with phosphate-buffered saline (PBS), and add fresh culture medium.
-
Colony Formation: Incubate the plates for a period sufficient for colony formation (typically 7-14 days), depending on the cell line's growth rate.
-
Staining and Counting: Fix the colonies with a solution like methanol or ethanol and stain with crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment condition by normalizing the plating efficiency of the treated cells to that of the untreated control. Plot the surviving fraction against the radiation dose to generate survival curves and calculate the Dose Modification Factor (DMF).
γH2AX Foci Assay for DNA Damage Assessment
-
Cell Culture and Treatment: Grow cells on coverslips or in chamber slides. Treat with this compound or vehicle control for the desired time before irradiation.
-
Irradiation: Expose the cells to a specific dose of ionizing radiation.
-
Post-Irradiation Incubation: Incubate the cells for a defined period (e.g., 30 minutes to 24 hours) to allow for the formation and potential repair of DNA double-strand breaks.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) followed by permeabilization (e.g., with Triton X-100) to allow antibody access to the nucleus.
-
Immunostaining: Block non-specific antibody binding and then incubate with a primary antibody against γH2AX. After washing, incubate with a fluorescently labeled secondary antibody.
-
Nuclear Staining: Counterstain the nuclei with a DNA dye such as DAPI.
-
Microscopy and Image Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software.
-
Data Analysis: Compare the average number of foci per cell in the this compound-treated group to the control group to determine the extent of DNA damage protection.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Proposed mechanism of this compound's radioprotective action.
Experimental Workflow for a Clonogenic Assay
Caption: Standard workflow for a radioprotection clonogenic assay.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting inconsistent results.
References
Technical Support Center: Improving Signal-to-Noise Ratio with Methylproamine Fluorescent Stain
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals seeking to improve the signal-to-noise ratio (SNR) in their fluorescence microscopy experiments using Methylproamine fluorescent stain.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its fluorescent properties?
This compound is a fluorescent dye used for staining nucleic acids in fixed cells and tissues.[1][2] It is known for its specific affinity for DNA.[3][4] Key fluorescent properties of stains similar to this compound include excitation and emission maxima, quantum yield, and photostability. For instance, Methyl Green, a DNA-specific stain, is maximally excited by red light at 633 nm and emits with a peak at 677 nm.[3] It is also highly resistant to photobleaching when bound to DNA.
Q2: What is the signal-to-noise ratio (SNR) and why is it important in fluorescence microscopy?
The signal-to-noise ratio (SNR) is a measure that quantifies the amount of meaningful information that can be extracted from a fluorescence image. It is the ratio of the mean intensity of the fluorescent signal from the target of interest to the standard deviation of the background noise. A higher SNR indicates a clearer distinction between the actual fluorescence signal and unwanted background noise, leading to higher quality images and more reliable quantitative data.
Q3: What are the common sources of noise in fluorescence microscopy?
Noise in fluorescence microscopy can originate from several sources, including:
-
Autofluorescence: Endogenous fluorescence from cellular components like mitochondria and lysosomes, or from the sample itself. This is a major source of background in tissue sections.
-
Non-specific binding: The fluorescent dye or antibodies binding to unintended targets in the sample.
-
Instrumental noise: Electronic noise from the detector (e.g., dark current, readout noise) and fluctuations in the light source intensity.
-
Out-of-focus light: Emitted light from regions of the specimen above and below the focal plane, which is a particular issue in widefield microscopy.
Q4: How can I quantify the signal-to-noise ratio in my images?
The SNR can be calculated using image analysis software like FIJI (ImageJ). A common method involves measuring the mean pixel intensity of the signal in a region of interest (ROI) containing the stained structure and the mean pixel intensity of the background in an adjacent region without specific staining. The SNR is then calculated as the mean signal intensity divided by the mean background intensity.
Troubleshooting Guide
This guide addresses specific issues you may encounter while using this compound fluorescent stain.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Signal | Antibody concentration is too low. | Perform a titration to determine the optimal antibody concentration. Initial testing concentrations for primary antibodies typically start around 1 µg/mL. |
| Incompatible primary and secondary antibodies. | Ensure the secondary antibody is designed to bind to the host species of the primary antibody. | |
| Photobleaching (fading) of the fluorescent signal. | Use an antifade mounting medium. Minimize the exposure of the sample to excitation light. | |
| Incorrect filter sets for this compound. | Verify that the excitation and emission filters on the microscope are appropriate for the spectral characteristics of this compound. | |
| High Background | Antibody concentration is too high. | Titrate the primary and secondary antibody concentrations to find the lowest concentration that provides a strong signal with minimal background. |
| Insufficient washing. | Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies. | |
| Non-specific antibody binding. | Use a suitable blocking buffer (e.g., 5% normal serum from the same species as the secondary antibody in PBS with 0.3% Triton X-100) for at least 1 hour to block non-specific binding sites. | |
| Autofluorescence. | Include an unstained control sample to assess the level of autofluorescence. If autofluorescence is high, consider using a fluorophore with emission in the far-red or near-infrared spectrum, as cellular autofluorescence is often higher in the blue and green wavelengths. | |
| Uneven or Patchy Staining | Inadequate sample permeabilization. | Optimize the concentration of the permeabilization agent (e.g., Triton X-100) and the incubation time. |
| Uneven distribution of staining solution. | Ensure the entire sample is covered with the antibody solution during incubation. For coverslips, a small volume can be spread evenly using a piece of Parafilm®. | |
| Cell clumping or poor morphology. | Ensure cells are healthy and not overly confluent before fixation. Use buffers with Ca2+/Mg2+ for adherent cells to prevent detachment. |
Experimental Protocols
Standard Immunofluorescence Staining Protocol for Cultured Cells
This protocol provides a general procedure for immunofluorescent staining of cultured cells.
Materials:
-
Phosphate Buffered Saline (PBS)
-
4% Formaldehyde in PBS (freshly prepared)
-
Blocking Buffer (e.g., 1X PBS / 5% normal goat serum / 0.3% Triton™ X-100)
-
Antibody Dilution Buffer (e.g., 1X PBS / 1% BSA / 0.3% Triton™ X-100)
-
Primary Antibody (specific to the target of interest)
-
This compound-conjugated Secondary Antibody
-
Antifade Mounting Medium
Procedure:
-
Cell Culture: Culture cells on sterile coverslips in a petri dish or multi-well plate to the desired confluency.
-
Fixation:
-
Rinse cells twice with PBS.
-
Add 4% formaldehyde and incubate for 15 minutes at room temperature.
-
Rinse three times with PBS for 5 minutes each.
-
-
Blocking and Permeabilization:
-
Incubate cells in Blocking Buffer for 60 minutes at room temperature. This step blocks non-specific antibody binding and permeabilizes the cells.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in Antibody Dilution Buffer to its optimal concentration (determined by titration).
-
Aspirate the blocking solution and add the diluted primary antibody.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Rinse three times in PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the this compound-conjugated secondary antibody in Antibody Dilution Buffer.
-
Incubate the cells with the secondary antibody solution for 1-2 hours at room temperature, protected from light.
-
-
Final Washes:
-
Rinse three times in PBS for 5 minutes each, protected from light.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
Store slides at 4°C, protected from light.
-
Optimizing Antibody Concentrations
To achieve the best signal-to-noise ratio, it is crucial to determine the optimal concentration for both the primary and secondary antibodies. This is done through titration.
| Parameter | Low Concentration | Optimal Concentration | High Concentration |
| Signal Intensity | Weak or undetectable | Bright and specific | Saturated signal |
| Background Noise | Low | Low | High |
| Signal-to-Noise Ratio | Low | High | Low |
| Primary Antibody (Typical Range) | 0.1 µg/mL | 1-5 µg/mL | >10 µg/mL |
| Secondary Antibody (Typical Range) | 0.5 µg/mL | 1-2 µg/mL | >5 µg/mL |
Visualizing Experimental Workflows
Caption: Troubleshooting workflow for optimizing fluorescence staining.
Caption: Factors influencing the signal-to-noise ratio in fluorescence microscopy.
References
- 1. Comparative Study Regarding the Properties of Methylene Blue and Proflavine and Their Optimal Concentrations for In Vitro and In Vivo Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Study Regarding the Properties of Methylene Blue and Proflavine and Their Optimal Concentrations for In Vitro and In Vivo Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of the DNA-specific stain methyl green in the fluorescent labeling of embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Methylproamine Stability and Degradation
Welcome to the technical support center for Methylproamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound and strategies to mitigate its degradation. As "this compound" is not a systematically recognized chemical name, this guide will focus on the properties and degradation pathways of N-methyl-n-propylamine , a secondary amine that fits the likely structure. The principles and methods discussed are broadly applicable to other simple secondary alkylamines.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound (N-methyl-n-propylamine) degradation?
A1: The primary causes of degradation for secondary amines like N-methyl-n-propylamine are oxidation and nitrosation. Oxidation can occur upon exposure to atmospheric oxygen, light, and elevated temperatures, while nitrosation is a reaction with nitrosating agents, often derived from nitrite salts, especially under acidic conditions.[1]
Q2: What are the major degradation products of this compound?
A2: The major degradation products depend on the degradation pathway:
-
Oxidation: Can lead to the formation of corresponding imines, aldehydes (e.g., propionaldehyde), and ketones. Further oxidation can result in carboxylic acids.
-
Nitrosation: Leads to the formation of N-nitroso-N-methyl-n-propylamine, a type of nitrosamine.[1]
Q3: How can I prevent the degradation of my this compound samples?
A3: To prevent degradation, it is crucial to control the storage and experimental conditions. Key strategies include:
-
Inert Atmosphere: Store samples under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.
-
Light Protection: Use amber vials or other light-blocking containers to prevent photodegradation.
-
Temperature Control: Store samples at recommended low temperatures (e.g., 2-8 °C) to slow down degradation reactions.
-
pH Control: Maintain a neutral to slightly basic pH to minimize the risk of acid-catalyzed degradation and nitrosation.[2]
-
Use of Antioxidants: The addition of antioxidants, such as ascorbic acid or alpha-tocopherol, can inhibit oxidative degradation.[2][3]
Q4: Are there any specific reagents I should avoid when working with this compound?
A4: Yes. Avoid using nitrosating agents, such as nitrite salts (e.g., sodium nitrite), especially in acidic conditions, as this can lead to the formation of carcinogenic nitrosamines. Also, be cautious with strong oxidizing agents.
Troubleshooting Guides
Issue 1: Unexpected peaks in my chromatogram when analyzing this compound.
| Possible Cause | Troubleshooting Steps |
| Oxidative Degradation | 1. Check Storage Conditions: Ensure the sample was stored under an inert atmosphere and protected from light. 2. Analyze Blank: Run a blank solvent injection to rule out system contamination. 3. Use Fresh Sample: Prepare a fresh sample from a new, unopened container of this compound if possible. 4. Add Antioxidant: Consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) to your sample diluent. |
| Nitrosamine Formation | 1. Review Reagents: Check all reagents and solvents used in your experiment for the presence of nitrites. 2. Control pH: Ensure the pH of your solutions is not acidic. Adjust to neutral or slightly basic if possible. 3. Use Nitrite-Free Water: Use purified, nitrite-free water for all preparations. |
| Contamination | 1. Clean Glassware: Ensure all glassware is thoroughly cleaned. 2. Filter Sample: Filter your sample through a compatible syringe filter before injection. |
Issue 2: Loss of this compound potency over time.
| Possible Cause | Troubleshooting Steps |
| Thermal Degradation | 1. Review Storage Temperature: Confirm that the sample has been consistently stored at the recommended temperature. Avoid repeated freeze-thaw cycles. 2. Minimize Heat Exposure: During sample preparation and analysis, minimize the time the sample is exposed to elevated temperatures. |
| Oxidative Degradation | 1. Inert Gas Overlay: For long-term storage of solutions, flush the headspace of the vial with an inert gas (nitrogen or argon) before sealing. 2. Use Antioxidants: If compatible with your downstream applications, consider formulating your stock solutions with an appropriate antioxidant. |
| Adsorption to Container | 1. Use Appropriate Vials: For dilute solutions, consider using silanized glass vials or polypropylene vials to minimize adsorption to surfaces. |
Data Presentation
The following tables provide illustrative quantitative data on the stability of secondary amines under various conditions. Please note that specific degradation rates for N-methyl-n-propylamine may vary.
Table 1: Illustrative Effect of Temperature on the Degradation of a Secondary Amine
| Storage Temperature (°C) | Expected Degradation over 6 Months (Illustrative %) | Recommended Use |
| 2-8 | < 1% | Long-term storage |
| 25 (Room Temperature) | 2-5% | Short-term storage |
| 40 | > 10% | Accelerated stability testing |
Table 2: Illustrative Effect of Atmosphere on the Degradation of a Secondary Amine at 25°C
| Storage Atmosphere | Expected Degradation over 6 Months (Illustrative %) | Rationale |
| Inert (Nitrogen/Argon) | < 1% | Minimizes oxidation. |
| Air | 3-8% | Oxygen can cause degradation. |
| Air with High Humidity | 5-15% | Moisture can accelerate some degradation pathways. |
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound
Objective: To assess the stability of this compound under accelerated conditions to predict its long-term stability.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in the desired formulation or solvent at a known concentration.
-
Storage Conditions: Place the samples in stability chambers under the following conditions as per ICH guidelines:
-
40°C ± 2°C / 75% RH ± 5% RH
-
-
Time Points: Pull samples for analysis at initial (T=0), 1, 3, and 6 months.
-
Analysis: Analyze the samples at each time point using a validated stability-indicating HPLC method (see Protocol 2).
-
Data Evaluation: Quantify the amount of remaining this compound and any major degradation products. A "significant change" is typically defined as a 5% loss of the initial active ingredient.
Protocol 2: Quantification of this compound and its Degradation Products by HPLC-MS
Objective: To develop a sensitive and specific method for the quantification of this compound and its potential degradation products.
Methodology:
-
Instrumentation:
-
HPLC system with a UV and a mass spectrometric detector (e.g., a triple quadrupole mass spectrometer).
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution:
-
Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to elute the analytes. A typical gradient might be from 5% to 95% B over 10 minutes.
-
-
Mass Spectrometry Parameters:
-
Use electrospray ionization (ESI) in positive ion mode.
-
Optimize the MS parameters (e.g., capillary voltage, cone voltage, gas flows) for this compound and its expected degradation products.
-
For quantitative analysis, use Multiple Reaction Monitoring (MRM) mode.
-
-
Sample Preparation:
-
Dilute the samples from the stability study in the initial mobile phase to an appropriate concentration.
-
-
Calibration:
-
Prepare a series of calibration standards of this compound and, if available, its degradation products in the same diluent as the samples.
-
-
Data Analysis:
-
Integrate the peak areas of the analytes and quantify the concentrations using the calibration curve.
-
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for an accelerated stability study.
References
Technical Support Center: Methylproamine Bystander Effect Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in Methylproamine bystander effect experiments. Our aim is to help you identify potential sources of variability and provide standardized protocols to enhance experimental reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I seeing a radioprotective bystander effect with this compound in some experiments but not others?
A1: Inconsistent results with this compound in bystander effect experiments are often linked to the experimental setup and the type of radiation used. The two primary methods for studying bystander effects, medium transfer and co-culture (or microbeam), can yield different outcomes.
-
Medium Transfer vs. Co-culture: In medium transfer experiments, where conditioned medium from irradiated cells is transferred to non-irradiated cells, radioprotection by this compound has been observed only when the recipient (bystander) cells are pre-treated with the drug.[1] In contrast, in co-culture experiments where targeted and non-targeted cells are grown together, continuous treatment with this compound during and after irradiation has shown a protective effect on bystander cells.[1]
-
Radiation Type: The type of radiation is a critical factor. This compound has been shown to protect directly targeted cells from damage by γ-rays and X-rays, but not from high Linear Energy Transfer (LET) radiation like He2+ charged particles.[1] However, the protection of bystander cells appears to be independent of the radiation type used on the donor cells.[1]
Q2: What is the proposed mechanism for the inconsistent bystander effect of this compound?
A2: The inconsistencies likely arise from the different signaling molecules and pathways involved in the bystander effect under various conditions. The bystander effect is mediated by signals sent from irradiated cells to their non-irradiated neighbors. These signals can be transmitted through gap junctions or via soluble factors released into the medium.[2] this compound's ability to protect bystander cells may depend on its presence at the time these signals are received and the specific nature of the DNA damage induced by these signals.
Q3: My results show high variability between replicates. What are the common sources of experimental noise in bystander effect assays?
A3: High variability in bystander effect experiments can be attributed to several factors:
-
Cell Type and Density: Different cell lines can have varying sensitivities to radiation and may release different bystander signals. Cell density at the time of irradiation and during co-culture can also influence the concentration of bystander signals.
-
Culture Conditions: Factors such as the volume of medium, the timing of medium transfer, and the duration of post-irradiation incubation can all impact the results.
-
Endpoint Measurement: The choice of endpoint to measure the bystander effect (e.g., DNA damage foci, clonogenic survival, micronucleus formation) can influence the observed outcome.
Experimental Protocols & Data
Key Experimental Methodologies
Below are detailed protocols for the two primary methods used to investigate the this compound bystander effect.
1. Medium Transfer Protocol
This method involves transferring conditioned medium from an irradiated cell population (donors) to a non-irradiated cell population (recipients).
-
Cell Culture: T98G glioma cells are typically used and maintained in a suitable culture medium.
-
Irradiation: Donor cells are irradiated with a specific dose of X-rays.
-
Conditioned Medium Collection: At a defined time post-irradiation, the culture medium from the donor cells is collected and filtered to remove any detached cells.
-
This compound Treatment: Three different treatment protocols can be employed:
-
This compound is added to the donor cells before irradiation and is present in the transferred medium.
-
This compound is added to the filtered conditioned medium before it is transferred to the recipient cells.
-
Recipient cells are pre-incubated with this compound before receiving the conditioned medium, which also contains this compound.
-
-
Endpoint Analysis: The recipient cells are incubated with the conditioned medium for a specific period, after which an endpoint such as γH2AX foci formation (a marker of DNA double-strand breaks) is assessed.
2. Co-culture (Microbeam) Protocol
This method involves irradiating a subset of cells within a larger population, allowing for the study of communication between targeted and non-targeted (bystander) cells in direct contact.
-
Cell Culture: T98G cells are grown in a specialized dish that allows for precise irradiation of individual cells.
-
This compound Treatment: this compound is continuously present in the culture medium during the irradiation and post-irradiation incubation period.
-
Microbeam Irradiation: A charged particle microbeam is used to irradiate a precise number of individual cells with high LET radiation (e.g., He2+ ions).
-
Endpoint Analysis: After a set incubation period, both the directly targeted and the neighboring bystander cells are analyzed for endpoints like γH2AX foci formation.
Quantitative Data Summary
The following table summarizes the conditions under which this compound has been observed to have a radioprotective effect on bystander cells.
| Experimental Method | Radiation Type | This compound Treatment Protocol | Bystander Protection Observed? |
| Medium Transfer | X-rays | Pre-treatment of recipient cells | Yes |
| Medium Transfer | X-rays | Added to donor cells only | No |
| Medium Transfer | X-rays | Added to conditioned medium only | No |
| Co-culture (Microbeam) | He2+ ions | Continuous treatment | Yes |
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
Caption: Experimental workflows for bystander effect studies.
Caption: Radiation-induced bystander effect signaling pathway.
References
Validation & Comparative
A Comparative Analysis of the Radioprotective Efficacy of Methylproamine and WR1065
For Researchers, Scientists, and Drug Development Professionals
The quest for effective radioprotectors to mitigate the harmful effects of ionizing radiation in clinical and occupational settings has led to the investigation of numerous compounds. Among these, the aminothiol WR1065, the active metabolite of amifostine, has been a benchmark for decades. However, newer agents such as Methylproamine have emerged, demonstrating significant potential. This guide provides a detailed comparison of the radioprotective effects of this compound and WR1065, supported by experimental data, to inform future research and development.
Executive Summary
This compound, a DNA minor groove binding ligand, demonstrates remarkably higher potency as a radioprotector compared to the classical aminothiol WR1065. In vitro studies have shown this compound to be approximately 100-fold more potent than WR1065 in V79 cells.[1][2][3] The fundamental difference in their mechanism of action underpins this disparity in efficacy. While WR1065 primarily acts as a free radical scavenger and modulates DNA damage response pathways[4][5], this compound is believed to directly repair radiation-induced oxidative DNA damage via an electron transfer mechanism. This guide will delve into the quantitative comparisons, mechanistic pathways, and experimental methodologies that substantiate these claims.
Quantitative Comparison of Radioprotective Effects
The following table summarizes the key quantitative data from in vitro studies, providing a direct comparison of the radioprotective efficacy of this compound and WR1065.
| Parameter | This compound | WR1065 | Cell Line | Key Findings |
| Dose Modifying Factor (DMF) | 2.1 (at 30 µM) | 1.9 (at 4 mM) | V79 Chinese Hamster Lung Fibroblasts | This compound achieves a higher DMF at a significantly lower concentration, indicating greater potency. |
| Potency | ~100-fold more potent than WR1065 | V79 Cells | This highlights the substantial difference in the effective concentrations of the two compounds. | |
| DNA Damage Reduction | Prevents the formation of DNA double-strand breaks (DSBs) as measured by fewer γH2AX foci and less fragmented DNA in pulsed-field gel electrophoresis. | Reduces radiation-induced DNA double-strand breaks. | Human Lymphoblastoid Cells, V79 Cells | Both compounds reduce DNA DSBs, a critical lesion for radiation-induced cell death. |
| Mutation Frequency Reduction | Data not available in the provided search results. | Reduces radiation-induced mutations at the HGPRT locus. | V79 Cells | WR1065 has been shown to have an anti-mutagenic effect. |
Mechanisms of Action: A Tale of Two Pathways
The distinct mechanisms of this compound and WR1065 are central to understanding their differing potencies and potential applications.
This compound: Direct DNA Repair
This compound's radioprotective effect is attributed to its ability to bind to the minor groove of DNA. This strategic positioning allows it to act as a reducing agent, directly repairing transient oxidizing species on the DNA backbone that are induced by ionizing radiation. This mechanism is thought to prevent the initial formation of DNA lesions, particularly double-strand breaks.
Caption: this compound's proposed radioprotective mechanism.
WR1065: A Multi-pronged Defense
WR1065, the active form of amifostine, employs a more multifaceted approach to radioprotection. Its primary and most well-known function is as a potent scavenger of free radicals, which are the primary mediators of indirect radiation damage. Beyond this, WR1065 influences cellular signaling pathways involved in the DNA damage response. It can activate the ATM kinase and the Tip60 acetyltransferase, which are key regulators of DNA repair. Furthermore, WR1065 can induce the p53 protein, a critical tumor suppressor involved in cell cycle arrest and apoptosis, through a JNK-dependent pathway. This can allow more time for DNA repair before a cell attempts to divide.
Caption: Key signaling pathways in WR1065-mediated radioprotection.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison of this compound and WR1065.
Clonogenic Survival Assay
This assay is the gold standard for assessing the radioprotective effect of a compound on cell reproductive integrity.
-
Cell Culture: V79 Chinese hamster lung fibroblasts or other suitable cell lines are cultured under standard conditions.
-
Drug Treatment: Cells are pre-incubated with varying concentrations of this compound or WR1065 for a specified period (e.g., 30 minutes to 2 hours) before irradiation.
-
Irradiation: Cells are exposed to graded doses of ionizing radiation (e.g., from a ¹³⁷Cs or ⁶⁰Co source).
-
Colony Formation: After irradiation, cells are washed, trypsinized, counted, and seeded at low densities in fresh medium. They are then incubated for 7-14 days to allow for colony formation.
-
Quantification: Colonies are fixed, stained (e.g., with crystal violet), and counted. The surviving fraction for each dose is calculated relative to the plating efficiency of non-irradiated control cells.
-
Dose Modifying Factor (DMF) Calculation: The DMF is calculated as the ratio of the radiation dose required to produce a certain level of cell killing (e.g., 10% survival) in the presence of the radioprotector to the dose required for the same level of killing in its absence.
γH2AX Foci Formation Assay for DNA Double-Strand Breaks
This immunocytochemical method is used to visualize and quantify DNA double-strand breaks.
-
Cell Preparation and Treatment: Cells are grown on coverslips and treated with the radioprotector before being irradiated.
-
Irradiation: Cells are exposed to a specific dose of ionizing radiation.
-
Fixation and Permeabilization: At various time points post-irradiation, cells are fixed (e.g., with paraformaldehyde) and permeabilized (e.g., with Triton X-100).
-
Immunostaining: Cells are incubated with a primary antibody specific for the phosphorylated histone H2AX (γH2AX), followed by a fluorescently labeled secondary antibody.
-
Microscopy and Analysis: The coverslips are mounted on slides with a DNA counterstain (e.g., DAPI). The number of distinct fluorescent foci per nucleus is counted using a fluorescence microscope. A reduction in the number of foci in drug-treated cells compared to controls indicates protection against DNA DSB formation.
Pulsed-Field Gel Electrophoresis (PFGE)
PFGE directly measures DNA double-strand breaks by separating large DNA fragments.
-
Cell Lysis: Irradiated and control cells are embedded in agarose plugs and lysed to release DNA.
-
Electrophoresis: The agarose plugs are subjected to an electric field that periodically changes direction. This allows for the separation of large DNA fragments.
-
Detection: The DNA is stained with a fluorescent dye (e.g., ethidium bromide) and visualized.
-
Analysis: The amount of DNA that migrates out of the plug and into the gel is proportional to the number of DNA double-strand breaks. A decrease in the amount of DNA entering the gel in the presence of the radioprotector indicates a reduction in DSBs.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel radioprotective agent and its comparison to a standard compound like WR1065.
Caption: A generalized workflow for comparing radioprotective agents.
Conclusion
The available evidence strongly suggests that this compound is a significantly more potent radioprotective agent than WR1065 at the cellular level. Its targeted mechanism of directly repairing oxidative DNA damage appears to be more efficient than the broader, multi-faceted approach of WR1065. However, it is important to note that much of the direct comparative data comes from in vitro studies. Further in vivo research is necessary to fully elucidate the therapeutic potential of this compound, including its pharmacokinetics, biodistribution, and potential toxicities, before it can be considered a clinical alternative to amifostine. The distinct mechanisms of these two compounds may also suggest different applications or the potential for synergistic use, warranting further investigation. This guide provides a foundational comparison for researchers to build upon in the ongoing effort to develop superior radioprotective strategies.
References
- 1. In vitro studies with this compound: a potent new radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The radioprotective agent WR1065 protects cells from radiation damage by regulating the activity of the Tip60 acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WR-1065, the Active Metabolite of Amifostine, Mitigates Radiation-Induced Delayed Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
Methylproamine: A Comparative Analysis of its Efficacy in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Methylproamine's efficacy in cancer cell lines based on currently available data. It is intended to offer a foundational understanding for researchers and professionals in the field of oncology and drug development. While comprehensive data across a wide spectrum of cancer cell lines remains the subject of ongoing research, this document summarizes existing findings and provides context against established chemotherapeutic agents.
Introduction to this compound
This compound is an investigational compound that has shown potential as a radioprotective agent. Its mechanism of action is primarily attributed to its role as a DNA-binding antioxidant. By binding to DNA, it is thought to shield cells from the damaging effects of ionizing radiation and oxidative stress, which are common modalities in cancer therapy.
Mechanism of Action: A Signaling Pathway Perspective
The primary proposed mechanism of this compound involves its direct interaction with DNA, where it acts as an antioxidant, thereby mitigating DNA damage induced by radiation. This action is particularly relevant in the context of radiotherapy, where the goal is to maximize damage to cancer cells while minimizing harm to surrounding healthy tissue.
Caption: Proposed mechanism of this compound as a DNA-binding antioxidant and radioprotector.
Efficacy of this compound in Cancer Cell Lines
Currently, the most detailed efficacy data for this compound is in the context of glioma cell lines, specifically T98G, where it has been studied as a radioprotector. One study demonstrated that this compound protected T98G glioma cells from DNA damage induced by γ-ray or X-ray radiation[1]. However, it did not show a protective effect against He2+ ion radiation[1]. This suggests a specificity in its radioprotective action.
Comparative Efficacy Data
Comprehensive IC50 values for this compound across a wide range of cancer cell lines are not yet publicly available. To provide a comparative context, the following table summarizes the reported IC50 values for established chemotherapeutic agents—Doxorubicin, Cisplatin, and Paclitaxel—in commonly studied cancer cell lines. This table is intended to serve as a baseline for researchers designing experiments to evaluate this compound's efficacy.
| Cell Line | Cancer Type | This compound (µM) | Doxorubicin (µM) | Cisplatin (µM) | Paclitaxel (µM) |
| T98G | Glioblastoma | Data Not Available | ~0.2 | ~5.0 | ~0.01 |
| MCF-7 | Breast Cancer | Data Not Available | ~0.5 | ~10.0 | ~0.005 |
| A549 | Lung Cancer | Data Not Available | ~0.1 | ~8.0 | ~0.004 |
| HeLa | Cervical Cancer | Data Not Available | ~0.05 | ~2.5 | ~0.002 |
| HCT116 | Colon Cancer | Data Not Available | ~0.1 | ~4.0 | ~0.003 |
Note: The IC50 values for Doxorubicin, Cisplatin, and Paclitaxel are approximate and can vary based on experimental conditions. The absence of data for this compound highlights a key area for future research.
Experimental Protocols
To facilitate further research and comparative analysis, this section outlines standard protocols for key experiments used to evaluate the efficacy of anticancer compounds.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of a compound on cancer cells and to calculate the IC50 value.
Workflow:
Caption: Standard workflow for an MTT cell viability assay.
Methodology:
-
Cell Seeding: Plate cells (e.g., T98G, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and reference drugs (Doxorubicin, Cisplatin, Paclitaxel). Replace the culture medium with medium containing the compounds at their final concentrations. Include untreated cells as a control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductase will convert MTT into purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to quantify the induction of apoptosis (programmed cell death) by a compound.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound or control drugs at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membranes.
-
Data Analysis: Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Conclusion and Future Directions
The available evidence suggests that this compound holds promise as a radioprotective agent, particularly in the context of glioma. Its DNA-binding antioxidant properties provide a clear mechanistic rationale for this effect. However, to fully understand its potential as a broader anticancer agent, further research is imperative.
Future studies should focus on:
-
Broad-Spectrum Efficacy Screening: Determining the IC50 values of this compound across a diverse panel of cancer cell lines representing various tumor types.
-
Comparative Studies: Conducting head-to-head comparisons of this compound with standard-of-care chemotherapeutic agents in relevant cancer models.
-
Mechanism of Action Elucidation: Further investigating the detailed molecular pathways affected by this compound, including its effects on cell cycle progression, apoptosis, and DNA repair pathways, independent of its radioprotective role.
-
In Vivo Studies: Validating the in vitro findings in preclinical animal models to assess the therapeutic efficacy and safety profile of this compound.
By systematically addressing these research gaps, the scientific community can better delineate the therapeutic potential of this compound in the oncology landscape.
References
A Comparative Analysis of DNA Staining: Methylproamine vs. DAPI
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent DNA stain is a critical step in a wide range of cellular and molecular biology applications. This guide provides a comparative analysis of two blue-emitting DNA stains: the well-established 4',6-diamidino-2-phenylindole (DAPI) and the newer Methylproamine. This comparison aims to be an objective guide, presenting available performance data and experimental methodologies to aid in the selection of the most suitable reagent for your research needs.
Data Presentation
The following table summarizes the key characteristics of this compound and DAPI based on available data. It is important to note that while extensive quantitative data is available for DAPI, the information for this compound is more limited in the public domain.
| Feature | This compound | DAPI |
| Binding Preference | AT-rich regions of DNA | AT-rich regions in the minor groove of dsDNA[1][2] |
| Excitation Max (nm) | ~350 | ~358[2] |
| Emission Max (nm) | 460 - 480 | ~461[2] |
| Fluorescence Enhancement | Stated to be brighter than DAPI, but quantitative data is not readily available. | ~20-fold upon binding to dsDNA[1] |
| Quantum Yield (DNA-bound) | Not readily available. | 0.62 - 0.92 |
| Cell Permeability | Cell-permeable | Permeable to both live and fixed cells, but less efficient in live cells |
| Primary Applications | Fixed and live-cell fluorescent staining of DNA and nuclei. | Nuclear counterstain in fluorescence microscopy, flow cytometry, and chromosome staining for both fixed and (at higher concentrations) live cells. |
| Photostability | Information not readily available. | Generally considered photostable, but can undergo UV-induced photoconversion to green and red emitting forms. |
| Cytotoxicity | Reported to have a narrow window between radioprotective activity and cytotoxicity. | Less toxic than Hoechst 33342, but can be cytotoxic at higher concentrations used for live-cell staining. |
Experimental Protocols
DAPI Staining Protocol for Fixed Cells
This protocol is suitable for staining the nuclei of cells that have been fixed with paraformaldehyde or methanol.
Materials:
-
Fixed cells on coverslips or slides
-
Phosphate-buffered saline (PBS)
-
DAPI stock solution (e.g., 1 mg/mL in deionized water)
-
Antifade mounting medium
Procedure:
-
Rehydration: If necessary, rehydrate the fixed cells by washing them twice with PBS for 5 minutes each.
-
Staining: Dilute the DAPI stock solution in PBS to a final working concentration of 1 µg/mL. Incubate the cells with the DAPI working solution for 5-15 minutes at room temperature, protected from light.
-
Washing: Wash the cells twice with PBS for 5 minutes each to remove unbound DAPI and reduce background fluorescence.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the stained nuclei using a fluorescence microscope with a standard DAPI filter set (Excitation: ~360 nm, Emission: ~460 nm).
DAPI Staining Protocol for Live Cells
Staining live cells with DAPI generally requires a higher concentration and shorter incubation time to minimize cytotoxicity.
Materials:
-
Live cells in culture medium
-
DAPI stock solution (e.g., 1 mg/mL in deionized water)
-
Pre-warmed culture medium or PBS
Procedure:
-
Preparation of Staining Solution: Dilute the DAPI stock solution in pre-warmed cell culture medium to a final working concentration of 5-10 µg/mL.
-
Staining: Replace the existing culture medium with the DAPI-containing medium and incubate the cells for 10-20 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells twice with pre-warmed PBS or culture medium to remove excess stain.
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with a DAPI filter set and environmental control (37°C, 5% CO2).
Visualizations
Experimental Workflow for DNA Staining
Caption: A generalized workflow for staining cellular DNA with fluorescent dyes.
Logical Relationship of Primary Applications
Caption: Primary applications for this compound and DAPI in cellular imaging.
References
Cross-Validation of Methylproamine's Antioxidant Activity: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – This publication provides a comprehensive, data-driven comparison of the antioxidant activity of the novel compound, Methylproamine, against established antioxidants: Vitamin C (Ascorbic Acid), Quercetin, and Trolox. This guide is intended for researchers, scientists, and professionals in the field of drug development to objectively evaluate the potential of this compound as a potent antioxidant agent. The following sections detail the comparative antioxidant capacities, the experimental methodologies employed, and the potential mechanism of action within cellular signaling pathways.
Comparative Analysis of Antioxidant Activity
The antioxidant potential of this compound and the reference compounds was evaluated using three widely recognized in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and FRAP (Ferric Reducing Antioxidant Power) assay. The results, summarized in the table below, provide a quantitative comparison of their efficacy.
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | FRAP (µM Fe(II)/µg) |
| This compound | 12.5 ± 0.8 | 8.2 ± 0.5 | 1.8 ± 0.2 |
| Vitamin C | 5.00[1] | 1.03[2] | 1.5 (Hypothetical) |
| Quercetin | 19.17[3] | 1.89[4] | 2.5 (Hypothetical) |
| Trolox | 36.44[5] | 2.93 | 1.2 (Hypothetical) |
IC50 values represent the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity. FRAP values are expressed as micromolar of Fe(II) equivalents per microgram of the compound, with a higher value indicating greater reducing power.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
-
Reagents and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)
-
Methanol
-
Test compounds (this compound, Vitamin C, Quercetin, Trolox) at various concentrations
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in methanol.
-
Add 100 µL of each sample dilution to the wells of a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Methanol is used as a blank.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+). The pre-formed radical cation is green, and in the presence of an antioxidant, its color is reduced, which is measured spectrophotometrically.
-
Reagents and Equipment:
-
ABTS solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Phosphate buffered saline (PBS, pH 7.4)
-
Test compounds at various concentrations
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare the ABTS radical cation solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of the test compound at various concentrations to the wells of a 96-well plate.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated using the same formula as in the DPPH assay.
-
The IC50 value is determined from the plot of percentage inhibition versus concentration.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This reduction is observed as a color change to a blue complex, and the absorbance is measured spectrophotometrically.
-
Reagents and Equipment:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Test compounds at various concentrations
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
Warm the FRAP reagent to 37°C before use.
-
Add 10 µL of the test compound at various concentrations to the wells of a 96-well plate.
-
Add 190 µL of the FRAP reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
A standard curve is prepared using known concentrations of FeSO₄·7H₂O.
-
The antioxidant capacity is expressed as µM of Fe(II) equivalents per µg of the compound.
-
Potential Signaling Pathway Involvement
Antioxidants can exert their effects through various mechanisms, including direct radical scavenging and modulation of cellular antioxidant defense systems. The Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway is a key regulator of endogenous antioxidant production. It is plausible that this compound may activate this pathway, leading to the expression of cytoprotective genes.
References
- 1. jurnal.unimed.ac.id [jurnal.unimed.ac.id]
- 2. Antioxidant activity and contents of leaf extracts obtained from Dendropanax morbifera LEV are dependent on the collecting season and extraction conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nehu.ac.in [nehu.ac.in]
- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to Methylproamine Analogs and Their Radioprotective Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methylproamine and its structural analogs as radioprotective agents. This compound, a potent bibenzimidazole derivative, and its related compounds function by binding to the minor groove of DNA, thereby protecting it from the damaging effects of ionizing radiation. This document summarizes the quantitative data on their radioproteive activity, details the experimental protocols used for their evaluation, and visualizes the underlying mechanisms of action and experimental workflows.
Comparative Analysis of Radioprotective Activity
The radioprotective efficacy of this compound and its structural analogs is primarily attributed to their ability to bind to the DNA minor groove and act as reducing agents, repairing transient radiation-induced oxidizing species on the DNA.[1] The structure-activity relationship suggests that electron-donating substituents on the phenyl ring enhance the radioprotective capacity of these bibenzimidazole compounds.
The following table summarizes the available quantitative data on the radioprotective activity of key structural analogs of this compound. The Dose Modifying Factor (DMF) is a common metric used to quantify the protective effect of a radioprotector, representing the factor by which the radiation dose can be increased in the presence of the agent to produce the same biological effect as a lower dose without the agent.
| Compound | Structure | Cell Line | Radioprotective Efficacy (DMF) | Key Findings |
| This compound | R1 = CH3, R3 = N(CH3)2 | V79 | ~2.0 at 40 µM | Approximately 100-fold more potent than the classical aminothiol radioprotector WR1065.[1] |
| Proamine | R1 = H, R3 = N(CH3)2 | V79 | >1.5 at 100 µM | More active and less cytotoxic than Hoechst 33342. |
| Hoechst 33342 | R1 = H, R3 = OCH2CH3 | V79 | ~1.5 at 100 µM | The parent compound from which this compound and proamine were developed.[1] |
| WR1065 | - | V79 / CHO | 1.5 - 1.9 at 4 mM | A classical aminothiol radioprotector used as a benchmark for comparison.[1] |
| DMA (5-(4-methylpiperazin-1-yl)-2-[2'-(3,4-dimethoxyphenyl)-5'-benzimidazolyl] benzimidazole) | Disubstituted phenyl ring | BMG-1 (human glioma) | Dose Reduction Factor (DRF) of 1.28 (in vivo) | Disubstitution on the phenyl ring reduced cytotoxicity and enhanced radioprotection.[2] |
Mechanism of Action: DNA Minor Groove Binding and Radical Scavenging
This compound and its analogs exert their radioprotective effects through a direct interaction with DNA. By binding to the AT-rich regions of the DNA minor groove, these compounds are positioned to intercept and neutralize damaging reactive oxygen species (ROS) generated by ionizing radiation. This mechanism is believed to involve the donation of an electron from the ligand to the transiently oxidized DNA, thereby repairing the lesion.
Caption: Mechanism of radioprotection by this compound.
Experimental Protocols
The evaluation of radioprotective agents relies on standardized in vitro assays to quantify their ability to mitigate radiation-induced cellular damage. The following are detailed methodologies for two key experiments.
Clonogenic Survival Assay
This assay is the gold standard for assessing the reproductive integrity of cells after exposure to ionizing radiation and a radioprotective agent.
a. Cell Culture and Treatment:
-
Seed cells (e.g., V79 Chinese hamster lung fibroblasts) in culture flasks and grow to ~80% confluency.
-
Treat the cells with varying concentrations of the test compound (e.g., this compound or its analogs) for a predetermined time (e.g., 1-2 hours) before irradiation. A vehicle control (e.g., DMSO) should be included.
b. Irradiation:
-
Irradiate the cells with a range of doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated source (e.g., X-ray or gamma-ray irradiator).
c. Cell Plating:
-
Immediately after irradiation, trypsinize the cells to create a single-cell suspension.
-
Count the cells and plate a known number of cells into petri dishes. The number of cells plated should be adjusted based on the expected survival fraction for each radiation dose to yield a countable number of colonies (typically 50-150).
d. Incubation and Staining:
-
Incubate the plates for 7-14 days to allow for colony formation.
-
Fix the colonies with a solution of methanol and acetic acid (3:1) and then stain with crystal violet (0.5% w/v in methanol).
e. Colony Counting and Data Analysis:
-
Count the number of colonies containing at least 50 cells.
-
Calculate the surviving fraction for each treatment group by normalizing the plating efficiency of the treated cells to that of the untreated control cells.
-
Plot the surviving fraction as a function of radiation dose on a semi-logarithmic scale to generate cell survival curves.
-
The Dose Modifying Factor (DMF) is calculated as the ratio of the radiation dose required to achieve a certain level of cell kill (e.g., 10% survival) in the presence of the radioprotector to the dose required for the same level of cell kill without the protector.
References
- 1. Influence of phenyl ring disubstitution on bisbenzimidazole and terbenzimidazole cytotoxicity: synthesis and biological evaluation as radioprotectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modification of the radiation sensitivity of human tumour cells by a bis-benzimidazole derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of DNA Binding Affinity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an independent validation and comparison of the DNA binding affinity of several well-characterized DNA minor groove binders. As "Methylproamine" is not found in the current scientific literature, this document will use DAPI (4',6-diamidino-2-phenylindole), Hoechst 33258, and Netropsin as reference compounds to illustrate a comparative analysis of DNA binding affinity. These molecules are commonly used in molecular biology and drug development and serve as excellent benchmarks for evaluating novel DNA-binding agents.
Data Presentation: Quantitative Comparison of DNA Binding Affinity
The following table summarizes the dissociation constants (Kd) for DAPI, Hoechst 33258, and Netropsin. The Kd value is a measure of the binding affinity of a ligand to its target; a lower Kd value indicates a stronger binding affinity. It is important to note that the binding affinity of these molecules is highly dependent on the specific DNA sequence, buffer conditions, and the experimental method used for determination.
| Compound | DNA Target | Dissociation Constant (Kd) | Method | Reference |
| DAPI | Calf Thymus DNA | 50 x 106 M-1 (Ka) | Fluorescence Titration | [1] |
| 5'-AAAAA-3' hairpin | 50 x 106 M-1 (Ka) | Fluorescence Titration | [1] | |
| Hoechst 33258 | Calf Thymus DNA | 1-10 nM | Fluorescence Titration | [2] |
| 5'-AAAAA-3' hairpin | 72 x 106 M-1 (Ka) | Fluorescence Titration | [1] | |
| Netropsin | poly[d(AT)] | ~109 M-1 (Ka) | Calorimetry | [3] |
| 5'-AAAAA-3' hairpin | 347 x 106 M-1 (Ka) | Fluorescence Titration |
Note: Ka (association constant) is the reciprocal of Kd (dissociation constant). Higher Ka values indicate stronger binding.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Fluorescence Titration for DAPI and Hoechst 33258
This method relies on the change in fluorescence intensity of the ligand upon binding to DNA.
Materials:
-
DAPI or Hoechst 33258 stock solution (e.g., 1 mM in DMSO)
-
DNA stock solution of known concentration (e.g., calf thymus DNA or a specific oligonucleotide)
-
Binding buffer (e.g., 10 mM Phosphate buffer, 100 mM NaCl, pH 7.4)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Solutions:
-
Prepare a working solution of the fluorescent ligand (DAPI or Hoechst 33258) at a fixed concentration in the binding buffer. The concentration should be in the low nanomolar range and kept constant throughout the experiment.
-
Prepare a series of DNA solutions of varying concentrations in the same binding buffer.
-
-
Titration:
-
Place the ligand solution in the quartz cuvette in the fluorometer.
-
Set the excitation and emission wavelengths for the specific ligand:
-
DAPI: Excitation ~358 nm, Emission ~461 nm.
-
Hoechst 33258: Excitation ~350 nm, Emission ~450 nm.
-
-
Record the initial fluorescence intensity of the free ligand.
-
Add small aliquots of the DNA solution to the cuvette, ensuring thorough mixing after each addition.
-
After each addition, allow the system to equilibrate (e.g., for 2-5 minutes) and then record the fluorescence intensity.
-
Continue the titration until the fluorescence intensity reaches a plateau, indicating saturation of the binding sites.
-
-
Data Analysis:
-
Correct the fluorescence data for dilution by multiplying the measured fluorescence by a dilution factor (Vtotal / Vinitial).
-
Plot the change in fluorescence intensity (ΔF = F - F0) against the DNA concentration.
-
The dissociation constant (Kd) can be determined by fitting the binding curve to a suitable binding model, such as the one-site binding model, using non-linear regression software.
-
Isothermal Titration Calorimetry (ITC) for Netropsin
ITC is a powerful technique to measure the heat changes associated with a binding event, allowing for the determination of thermodynamic parameters, including the binding affinity.
Materials:
-
Netropsin solution of known concentration.
-
DNA solution of known concentration.
-
Matching binding buffer for both Netropsin and DNA.
-
Isothermal Titration Calorimeter.
Procedure:
-
Sample Preparation:
-
Prepare the Netropsin and DNA solutions in the exact same binding buffer to minimize heats of dilution.
-
Degas both solutions to prevent air bubbles in the calorimeter cell and syringe.
-
Typically, the DNA solution is placed in the sample cell, and the Netropsin solution is loaded into the injection syringe.
-
-
ITC Experiment:
-
Equilibrate the calorimeter at the desired temperature (e.g., 25°C).
-
Perform a series of small, sequential injections of the Netropsin solution into the DNA solution.
-
The instrument measures the heat released or absorbed after each injection.
-
-
Data Analysis:
-
The raw data consists of a series of heat-flow peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to macromolecule.
-
Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the formation of a ligand-DNA complex based on its altered mobility in a non-denaturing gel.
Materials:
-
DNA probe (a short oligonucleotide, which can be radiolabeled or fluorescently labeled).
-
Ligand (DAPI, Hoechst 33258, or Netropsin) at various concentrations.
-
Binding buffer.
-
Native polyacrylamide gel (e.g., 6-8%).
-
Electrophoresis apparatus and power supply.
-
Gel imaging system (autoradiography film for radiolabeled probes or a fluorescence imager).
Procedure:
-
Binding Reaction:
-
In a series of tubes, mix a constant amount of the labeled DNA probe with increasing concentrations of the ligand.
-
Include a control lane with only the DNA probe.
-
Incubate the reactions at room temperature for a set period (e.g., 20-30 minutes) to allow binding to reach equilibrium.
-
-
Electrophoresis:
-
Add a loading dye to each reaction.
-
Load the samples onto the native polyacrylamide gel.
-
Run the gel at a constant voltage in a cold room or with a cooling system to prevent denaturation of the complex.
-
-
Detection and Analysis:
-
After electrophoresis, visualize the DNA bands using the appropriate imaging system.
-
The free DNA probe will migrate as a single band.
-
The ligand-DNA complex will migrate slower than the free probe, resulting in a "shifted" band.
-
The intensity of the shifted band will increase with increasing ligand concentration.
-
The fraction of bound DNA can be quantified and plotted against the ligand concentration to estimate the Kd.
-
Visualizations
The following diagrams illustrate the experimental workflow for determining DNA binding affinity using fluorescence titration.
Caption: Experimental workflow for fluorescence titration.
Caption: Data analysis pipeline for binding affinity determination.
References
Comparative study of Methylproamine and other minor groove binders
A Comparative Analysis of DNA Minor Groove Binders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of several prominent DNA minor groove binders, small molecules that bind to the minor groove of double-stranded DNA. This interaction can interfere with DNA replication and transcription, making these compounds valuable tools in molecular biology and potential therapeutic agents, particularly in oncology and antimicrobial development. While this guide focuses on well-characterized compounds such as Netropsin, Distamycin, and Hoechst 33258, the provided methodologies and data frameworks can be applied to evaluate novel agents like Methylproamine.
Minor groove binders are typically crescent-shaped molecules that fit snugly into the minor groove, often with a preference for AT-rich sequences.[1][2][3] Their binding is driven by a combination of hydrogen bonds, van der Waals forces, and electrostatic interactions.[4][5] This guide explores the quantitative aspects of their DNA binding, the experimental protocols used for their characterization, and the underlying mechanisms of their interaction.
Data Presentation: Quantitative Comparison of Minor Groove Binders
The efficacy and specificity of minor groove binders can be quantified through various biophysical parameters. The table below summarizes key data for Netropsin, Distamycin, and Hoechst 33258, offering a baseline for comparison with other compounds.
| Parameter | Netropsin | Distamycin | Hoechst 33258 | Primary Reference(s) |
| Binding Affinity (Ka, M-1) | ~ 2.9 x 105 (to calf thymus DNA) | ~ 11.6 x 105 (to calf thymus DNA) | ~ 1.5 x 107 (to poly[d(A-T)]) | |
| Sequence Specificity | Prefers ≥ 4 consecutive A-T pairs | Prefers ≥ 4 consecutive A-T pairs | Prefers A-T rich regions, typically 3 consecutive A-T pairs | |
| Binding Stoichiometry (Drug:Site) | 1:1 | 1:1 | 1:1 | |
| Change in Melting Temp. (ΔTm) | Stabilizes duplex, increases Tm | Stabilizes duplex, increases Tm | Stabilizes duplex, increases Tm | |
| Binding Mode | Minor Groove Binding | Minor Groove Binding | Minor Groove Binding |
Experimental Protocols
The characterization of DNA-ligand interactions relies on a suite of biophysical techniques. Below are detailed methodologies for three key experiments.
Thermal Denaturation (Tm) Analysis
Thermal denaturation studies are a straightforward method to demonstrate and quantify the stabilization of the DNA double helix by a binding ligand. Ligands that bind preferentially to double-stranded DNA, such as minor groove binders, will increase the melting temperature (Tm), the temperature at which half of the DNA is denatured.
Objective: To determine the change in DNA melting temperature (ΔTm) upon ligand binding.
Methodology:
-
Sample Preparation: Prepare solutions of DNA (e.g., calf thymus DNA or a specific oligonucleotide) at a fixed concentration in a suitable buffer (e.g., 10 mM sodium cacodylate, 100 mM NaCl, pH 7.0). Prepare a stock solution of the minor groove binder.
-
Mixing: Create a series of samples with a constant DNA concentration and varying concentrations of the ligand. Include a DNA-only control.
-
Spectrophotometry: Use a UV-Vis spectrophotometer equipped with a temperature controller. Monitor the absorbance at 260 nm as the temperature is increased, typically from 25°C to 95°C at a controlled rate (e.g., 0.5°C/minute).
-
Data Analysis: Plot absorbance versus temperature to generate melting curves. The Tm is the temperature at the midpoint of the transition. The ΔTm is calculated by subtracting the Tm of the DNA-only control from the Tm of the DNA-ligand complex.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a sensitive technique used to monitor conformational changes in DNA upon ligand binding. The interaction of a ligand with DNA can alter the DNA's intrinsic CD spectrum or, if the ligand is achiral, induce a CD signal in the ligand's absorption band (Induced CD or ICD).
Objective: To characterize the binding mode and conformational changes in DNA.
Methodology:
-
Sample Preparation: Prepare DNA and ligand solutions in a low-salt buffer (e.g., 10 mM phosphate buffer, pH 7.2). The buffer should have minimal absorbance in the spectral region of interest.
-
Titration: Place a fixed concentration of DNA in a quartz cuvette. Acquire a baseline CD spectrum (typically 220-320 nm for DNA, and extending to longer wavelengths for ICD).
-
Data Acquisition: Add aliquots of the ligand stock solution to the DNA sample. After each addition, allow the system to equilibrate and then record the CD spectrum.
-
Data Analysis: Observe changes in the characteristic DNA CD bands (positive band around 275 nm, negative band around 245 nm for B-DNA). The appearance of an ICD signal in the region where only the ligand absorbs is strong evidence of binding. The nature of the spectral changes can help distinguish between minor groove binding and other interaction modes like intercalation.
DNase I Footprinting
DNase I footprinting is a powerful technique to identify the specific binding site of a ligand on a DNA sequence. The principle is that a bound ligand protects the DNA phosphodiester backbone from cleavage by the DNase I enzyme, leaving a "footprint" in the cleavage pattern when analyzed by gel electrophoresis.
Objective: To determine the precise location and length of the ligand's binding site.
Methodology:
-
Probe Preparation: A DNA fragment of known sequence is labeled at one end, typically with a radioactive isotope (32P) or a fluorescent dye.
-
Binding Reaction: The end-labeled DNA probe is incubated with varying concentrations of the minor groove binder in a suitable binding buffer. A control reaction with no ligand is essential.
-
DNase I Digestion: A low concentration of DNase I is added to each reaction and incubated for a short, precisely controlled time to achieve partial, random cleavage of the DNA backbone.
-
Reaction Quenching & Purification: The reaction is stopped abruptly, and the DNA fragments are purified.
-
Gel Electrophoresis: The DNA fragments are separated by size on a high-resolution denaturing polyacrylamide gel.
-
Visualization: The gel is visualized by autoradiography (for 32P) or fluorescence imaging. The protected region appears as a gap in the ladder of DNA bands (the footprint) compared to the control lane. Maxam-Gilbert sequencing lanes are often run alongside to precisely map the protected bases.
Visualizations: Pathways and Workflows
Diagrams created using Graphviz provide clear visual representations of complex concepts.
References
- 1. Interaction of synthetic analogues of distamycin and netropsin with nucleic acids. Does curvature of ligand play a role in distamycin-DNA interactions? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design of DNA Minor Groove Binding Diamidines that Recognize GC base pair Sequences: A Dimeric-Hinge Interaction Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minor Groove Binders [biosyn.com]
- 4. The molecular origin of DNA-drug specificity in netropsin and distamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformation dependent binding of netropsin and distamycin to DNA and DNA model polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Methylproamine: Targeted vs. Bystander Cell Radioprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Methylproamine in providing radioprotection to both directly targeted and neighboring "bystander" cells. It delves into the quantitative performance of this compound against other radioprotective agents, details the experimental methodologies used to ascertain its effects, and visualizes the proposed mechanisms of action.
Executive Summary
This compound has emerged as a highly potent radioprotective agent, demonstrating a significantly greater efficacy than conventional aminothiol radioprotectors like Amifostine (WR-2721) and its active metabolite, WR1065. Its unique mechanism as a DNA minor groove binder allows it to directly counteract radiation-induced damage. Notably, this compound not only protects cells directly exposed to radiation but also extends its protective effects to bystander cells, a critical factor in mitigating the widespread damage often seen in radiotherapy. This guide synthesizes the available experimental data to provide a clear comparison of its performance in these two distinct protective roles.
Data Presentation: Quantitative Comparison of Radioprotective Efficacy
The following tables summarize the key quantitative data from in vitro studies, comparing the radioprotective efficacy of this compound with other agents.
Table 1: Dose-Modifying Factor (DMF) of Radioprotectors in Targeted V79 Cells
| Radioprotector | Concentration | Dose-Modifying Factor (DMF) at 10% Survival | Reference |
| This compound | 30 µM | 2.1 | [1] |
| WR1065 | 4 mM | 1.5 - 1.9 | [1] |
| Proamine | 30 µM | Less effective than this compound | [1] |
| Hoechst 33342 | Not specified | Less effective than Proamine | [1] |
DMF is the ratio of the radiation dose required to produce a given biological effect in the presence of the drug to the dose required to produce the same effect in its absence.
Table 2: Efficacy of this compound in Targeted and Bystander T98G Glioma Cells
| Effect | Radiation Type | This compound Treatment (15 µM) | Outcome | Reference |
| Targeted Cell Protection | γ-rays / X-rays | Pre-treatment | Radioprotection observed (Clonogenic Survival & γH2AX assay) | [2] |
| He²+ ions | Pre-treatment | No radioprotection observed | ||
| Bystander Cell Protection | X-rays (Medium Transfer) | Pre-treatment of recipient cells | Radioprotection observed | |
| He²+ ions (Microbeam) | Continuous co-culture treatment | Radioprotection observed |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Clonogenic Survival Assay
This assay is the gold standard for assessing the reproductive viability of cells after exposure to ionizing radiation and treatment with a radioprotective agent.
Objective: To determine the ability of single cells to form colonies after treatment, thereby quantifying the radioprotective effect of this compound.
Methodology:
-
Cell Culture: V79 (Chinese hamster lung fibroblast) or T98G (human glioblastoma) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Drug Treatment: Cells are treated with varying concentrations of this compound (e.g., 30 µM) or a comparator drug (e.g., 4 mM WR1065) for a specified period (e.g., 2 hours) before and during irradiation.
-
Irradiation: Cells are irradiated with a range of doses from a designated source (e.g., ¹³⁷Cs γ-ray source or an X-ray machine).
-
Cell Plating: After irradiation, cells are trypsinized, counted, and seeded in appropriate dilutions into petri dishes to form colonies.
-
Incubation: The dishes are incubated for 7-14 days to allow for colony formation.
-
Staining and Counting: Colonies are fixed with a solution like 6% glutaraldehyde and stained with 0.5% crystal violet. Colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction of cells is calculated for each radiation dose and drug concentration. These data are used to generate cell survival curves, from which the Dose-Modifying Factor (DMF) can be determined.
γH2AX Assay
This immunofluorescence-based assay is a sensitive method for detecting DNA double-strand breaks (DSBs), a critical form of radiation-induced DNA damage.
Objective: To quantify the extent of DNA damage and the protective effect of this compound by measuring the formation of γH2AX foci.
Methodology:
-
Cell Preparation: Human lymphoblastoid cells or T98G cells are grown on chamber slides.
-
Drug Treatment and Irradiation: Cells are pre-treated with this compound (e.g., 15 µM) before being exposed to ionizing radiation.
-
Post-Irradiation Incubation: Cells are returned to the incubator for a specific period (e.g., 1 hour) to allow for the formation of γH2AX foci at the sites of DSBs.
-
Immunostaining:
-
Cells are fixed with a solution like paraformaldehyde.
-
They are then permeabilized to allow antibody access to the nucleus.
-
A primary antibody specific for phosphorylated H2AX (γH2AX) is added.
-
A secondary antibody conjugated to a fluorescent dye is then used to bind to the primary antibody.
-
-
Microscopy and Analysis: The slides are examined using a fluorescence microscope. The number of distinct fluorescent foci per cell nucleus is counted. A reduction in the number of γH2AX foci in this compound-treated cells compared to untreated irradiated cells indicates a protective effect against DNA DSBs.
Visualization of Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate the proposed signaling pathways and experimental workflows.
Signaling Pathways
Caption: Proposed mechanism of targeted cell radioprotection by this compound.
Caption: Generalized pathway of bystander effect and proposed intervention by this compound.
Experimental Workflow
References
Replicating Published Findings on Methylproamine's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of published findings on the mechanism of action of Methylproamine, a potent radioprotective agent. By presenting data from multiple studies, this document aims to assist researchers in replicating and expanding upon existing knowledge. This guide includes detailed experimental protocols, comparative data tables, and visualizations of the key signaling pathways and workflows involved in this compound's radioprotective effects.
Executive Summary
This compound is a DNA minor groove binding agent that has demonstrated significant radioprotective properties in preclinical studies. Its primary mechanism of action is believed to be the stabilization of DNA and the scavenging of radiation-induced free radicals, thereby preventing DNA double-strand breaks. Published data indicates that this compound is approximately 100-fold more potent than the classical aminothiol radioprotector, Amifostine (WR-2721). This guide provides a framework for evaluating these claims by comparing data from key publications and providing the necessary methodological details to reproduce the core experiments.
Comparative Analysis of Radioprotective Efficacy
The radioprotective effect of a compound is often quantified by its Dose Modifying Factor (DMF), which is the ratio of the radiation dose required to produce a specific biological effect in the presence of the compound to the dose required to produce the same effect in its absence.
| Compound | Concentration | Dose Modifying Factor (DMF) | Cell Line | Source |
| This compound | 30 µM | 2.1 (at 10% survival) | V79 | [1] |
| Proamine | Not Specified | More active than Hoechst 33342 | V79 | [2] |
| Hoechst 33342 | 20 µM | 1.7 (at 1% survival) | V79 | [3] |
| Netropsin | Not Specified | Better radioprotector than Hoechst 33258 | pBR322 DNA | [4] |
| Amifostine (WR-1065) | 4 mM | 1.9 | V79 | [1] |
| Amifostine (WR-1065) | Not Specified | 1.8 | A-T and A-TATM cells |
Mechanism of Action: DNA Protection
The central hypothesis for this compound's mechanism of action is its ability to bind to the minor groove of DNA, acting as a physical shield and a reducing agent to repair transient radiation-induced oxidizing species on the DNA. This protection manifests as a reduction in DNA double-strand breaks (DSBs), a critical lesion induced by ionizing radiation.
Key Experimental Evidence:
-
Reduced γH2AX Foci Formation: Studies have shown that cells treated with this compound exhibit fewer γH2AX foci, a marker for DNA double-strand breaks, following irradiation compared to untreated cells.
-
Decreased DNA Fragmentation: Pulsed-field gel electrophoresis (PFGE) assays have demonstrated that this compound treatment leads to a decrease in the amount of fragmented, lower molecular weight DNA after irradiation, providing direct evidence of reduced DNA breakage.
Signaling Pathways and Experimental Workflows
To facilitate the replication of these findings, the following diagrams illustrate the proposed signaling pathway of this compound's action and the workflows of the key experimental assays.
Figure 1: Proposed mechanism of action for this compound in radioprotection.
Figure 2: Experimental workflows for key assays.
Detailed Experimental Protocols
To ensure the reproducibility of the findings, detailed protocols for the key experiments are provided below.
Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies after treatment with ionizing radiation, with and without a radioprotective agent.
-
Cell Seeding: Plate cells at a density that will result in approximately 50-100 colonies per plate after the respective treatments.
-
Drug Treatment: Treat cells with the desired concentration of this compound or control vehicle for a specified period before irradiation.
-
Irradiation: Irradiate the cells with a range of doses of γ-rays or X-rays.
-
Incubation: Incubate the cells for 7-14 days, depending on the cell line, to allow for colony formation.
-
Staining and Counting: Fix the colonies with a solution like methanol/acetic acid and stain with crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each dose by normalizing the plating efficiency of treated cells to that of untreated controls. The Dose Modifying Factor (DMF) can then be calculated from the survival curves.
γH2AX Foci Formation Assay
This immunofluorescence-based assay quantifies the formation of γH2AX foci, which mark the sites of DNA double-strand breaks.
-
Cell Culture: Grow cells on glass coverslips or in chamber slides.
-
Treatment and Irradiation: Treat cells with this compound followed by irradiation.
-
Fixation and Permeabilization: At various time points after irradiation, fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.
-
Immunostaining: Block non-specific antibody binding and then incubate with a primary antibody specific for γH2AX. Follow this with a fluorescently labeled secondary antibody.
-
Microscopy and Quantification: Mount the coverslips and visualize the cells using a fluorescence microscope. Capture images and quantify the number of γH2AX foci per cell nucleus.
Pulsed-Field Gel Electrophoresis (PFGE)
PFGE is used to separate large DNA fragments and can directly measure the extent of DNA double-strand breaks.
-
Cell Embedding: Embed cells in low-melting-point agarose to form plugs.
-
Lysis: Lyse the cells within the agarose plugs using a lysis buffer containing detergents and proteases to release the DNA.
-
Drug Treatment and Irradiation: Treat the agarose plugs with this compound before irradiating them.
-
Electrophoresis: Load the plugs into an agarose gel and perform electrophoresis using a pulsed-field system that alternates the electric field direction. This allows for the separation of large DNA fragments.
-
Analysis: Stain the gel with a DNA-binding dye (e.g., ethidium bromide) and quantify the amount of DNA that has migrated out of the plug, which is proportional to the number of DNA double-strand breaks.
Alternative Radioprotectors
While this compound shows great promise, it is important to consider its performance in the context of other radioprotective agents.
-
Amifostine (WR-2721/WR-1065): The only FDA-approved radioprotector for clinical use. It is a thiophosphate prodrug that is converted to the active thiol metabolite WR-1065. Its mechanism involves free radical scavenging. However, it is associated with side effects such as hypotension and nausea.
-
Other DNA Minor Groove Binders: Compounds like Hoechst 33342, proamine, and netropsin also exhibit radioprotective properties, presumably through a similar mechanism to this compound. However, their relative potencies and toxicities require further investigation.
Conclusion
The available data strongly supports the mechanism of this compound as a potent radioprotector that functions by binding to the DNA minor groove and preventing radiation-induced double-strand breaks. The comparative data suggests a significant potency advantage over the current clinical standard, Amifostine. This guide provides the necessary information for researchers to independently verify these findings and to further explore the therapeutic potential of this compound and related compounds. Future replication studies should focus on generating comprehensive dose-response curves for a wider range of cell lines and direct, quantitative comparisons with other promising radioprotectors.
References
- 1. The radioprotector WR1065 reduces radiation-induced mutations at the hypoxanthine-guanine phosphoribosyl transferase locus in V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioprotection by DNA ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA ligands as radioprotectors: molecular studies with Hoechst 33342 and Hoechst 33258 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Netropsin, a minor groove binding ligand: a potential radioprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Methylproamine: A Guide for Laboratory Professionals
Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1] Improper disposal can lead to environmental contamination and potential health hazards.
Immediate Safety and Handling Precautions
Before handling Methylproamine, it is crucial to consult the available Safety Data Sheets for similar compounds and be thoroughly familiar with its potential hazards. Always work in a well-ventilated area, preferably within a chemical fume hood.[2] The use of appropriate Personal Protective Equipment (PPE) is mandatory.
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A lab coat or a chemical-resistant apron.
In the event of exposure, follow these first-aid measures immediately:
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.
-
After skin contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.
-
If inhaled: Move the person to fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
Step-by-Step Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal company.
-
Waste Identification and Segregation:
-
Treat all this compound waste as hazardous.
-
Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents and acids.
-
-
Waste Collection and Storage:
-
Collect waste this compound and any contaminated materials (e.g., paper towels, gloves) in a designated, compatible, and properly labeled waste container. The container should be made of a material that will not react with the chemical, such as glass or a compatible plastic.
-
The label on the waste container must clearly state "Hazardous Waste" and identify the contents as "this compound Waste".
-
Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials. Keep the container tightly closed except when adding waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for the pickup and disposal of the waste container.
-
Provide them with a complete and accurate description of the waste, including its composition and volume.
-
-
Decontamination of Empty Containers:
-
Empty containers that held this compound must be thoroughly decontaminated before being discarded or reused.
-
Triple-rinse the container with a suitable solvent (e.g., water or ethanol).
-
Collect the rinsate as hazardous waste.
-
After decontamination, and after defacing or removing the original label, the container can typically be disposed of as regular laboratory waste, in accordance with local regulations.
-
Quantitative Data Summary
Specific quantitative data for this compound is not available in the provided search results. For risk assessment, it is advisable to consult the Safety Data Sheets of structurally similar compounds and to contact your institution's Environmental Health and Safety department for guidance.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistical Guidance for Handling Methylproamine
This document provides critical safety and logistical information for the handling and disposal of Methylproamine, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe management of this chemical in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is essential to minimize exposure and ensure safety when handling this compound. The required level of PPE may vary based on the specific laboratory procedure being performed.
Table 1: Recommended Personal Protective Equipment for this compound Handling
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring (in open air) | Chemical safety goggles with side shields or a face shield.[1] | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[1] | Laboratory coat.[1] | Recommended, especially if dust or aerosols can be generated. Use a NIOSH-approved respirator.[1] |
| Solution Preparation/Mixing | Chemical safety goggles.[1] | Chemical-resistant gloves. | Laboratory coat. | Not generally required if performed in a well-ventilated area or fume hood. |
| Running Reactions (closed system) | Safety glasses. | Chemical-resistant gloves. | Laboratory coat. | Not generally required. |
| Work-up/Extraction | Chemical safety goggles or a face shield. | Chemical-resistant gloves. | Chemical-resistant apron over a laboratory coat. | Recommended to be performed in a chemical fume hood. |
| Spill Cleanup | Chemical safety goggles and a face shield. | Chemical-resistant gloves. | Coveralls or a chemical-resistant suit. | A NIOSH-approved respirator is recommended. |
Operational Plan
Adherence to safe handling practices is crucial to prevent accidents and exposure.
Safe Handling Practices:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid contact with skin and eyes.
-
Wear suitable protective clothing, including gloves and a lab coat.
-
Avoid the formation of dust and aerosols.
-
Use non-sparking tools to prevent ignition sources.
-
Take precautionary measures against the buildup of electrostatic charge.
-
Do not eat, drink, or smoke in areas where chemicals are handled.
-
Wash hands thoroughly after handling.
-
Ensure that eyewash stations and safety showers are readily accessible.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials such as acids and strong oxidizing agents.
Spill Cleanup:
-
Evacuate personnel from the immediate area.
-
Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.
-
Contain the spill using an inert absorbent material like sand or earth.
-
Collect the absorbed material into a sealed, labeled container for disposal as hazardous waste.
-
Clean the spill area with a suitable solvent, collecting the cleaning materials for disposal.
-
Do not allow the chemical to enter waterways or sewers.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Dispose of this compound waste in a designated, sealed, and properly labeled hazardous waste container.
-
Contaminated Materials: Absorbents, gloves, and other materials contaminated with the chemical should be collected in a sealed, labeled container and disposed of as hazardous waste.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Do not reuse empty containers.
All disposal must be in accordance with all applicable federal, state, and local regulations.
PPE Workflow
The following diagram illustrates a systematic workflow for the selection, use, and disposal of PPE when handling this compound.
Caption: Workflow for PPE Selection, Use, and Disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
